molecular formula C20H38O2 B1240334 9(E)-Elaidyl acetate CAS No. 693-80-1

9(E)-Elaidyl acetate

货号: B1240334
CAS 编号: 693-80-1
分子量: 310.5 g/mol
InChI 键: GYGAZRPDUOHMAF-ZHACJKMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

9-Octadecenyl acetate is a carboxylic ester.

属性

IUPAC Name

[(E)-octadec-9-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGAZRPDUOHMAF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

205.00 to 207.00 °C. @ 13.00 mm Hg
Details The Good Scents Company Information System
Record name Oleyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

693-80-1
Record name Oleyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 9(E)-Elaidyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(E)-Elaidyl acetate, also known by its systematic name (E)-9-octadecenyl acetate, is the acetate ester of elaidyl alcohol. As a long-chain unsaturated fatty acid ester, its physical properties are of interest in various fields, including lipid research, drug formulation, and the development of biomaterials. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physical and Chemical Properties

This compound is identified by the CAS number 22147-38-2. It is comprised of a 20-carbon chain with a single double bond in the trans configuration at the 9th position and an acetate group at one end.[1][2] Commercial preparations are typically available with a purity exceeding 99% and are recommended to be stored in a freezer to maintain stability.[1]

Quantitative Physical Data

The following table summarizes the available quantitative physical and chemical data for this compound. It is important to distinguish between experimentally determined values and those that have been computationally predicted.

PropertyValueData TypeSource
Molecular Formula C₂₀H₃₈O₂-PubChem[3], Larodan[1]
Molecular Weight 310.51 g/mol CalculatedMedChemExpress[2]
310.52 g/mol CalculatedLarodan[1]
Boiling Point 205.0 - 207.0 °C at 13.0 mmHgExperimentalPubChem[3]
Melting Point Data not available--
Density Data not available--
Refractive Index Data not available--
XLogP3 7.9ComputedPubChem[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are crucial for its characterization. The following sections outline standard methodologies for assessing its key physical and spectral characteristics.

Determination of Boiling Point

The boiling point of this compound at reduced pressure can be determined using vacuum distillation.

Workflow for Boiling Point Determination

G Figure 1. Workflow for Boiling Point Determination. cluster_setup Apparatus Setup cluster_distillation Distillation Process A Assemble vacuum distillation apparatus B Place this compound in distillation flask A->B C Add boiling chips B->C D Gradually reduce pressure to target vacuum (e.g., 13 mmHg) C->D E Heat the distillation flask gently D->E F Record temperature at which vapor condenses and collects in the receiving flask E->F G Data Recorded F->G Boiling Point at Reduced Pressure G Figure 2. Logical Flow for Spectroscopic Analysis. cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Start This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_info - Carbon-hydrogen framework - Position of double bond - Confirmation of acetate group NMR->NMR_info IR_info - Presence of ester functional group (C=O) - Trans configuration of double bond IR->IR_info MS_info - Molecular weight confirmation - Fragmentation pattern MS->MS_info Structure Structural Elucidation and Confirmation NMR_info->Structure IR_info->Structure MS_info->Structure

References

Unraveling the Biological Tapestry of Trans Fatty Acid Esters: A Technical Guide to 9(E)-Elaidyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans fatty acids (TFAs) have long been a subject of intense scientific scrutiny due to their association with adverse health outcomes. While the biological impact of the free fatty acid form, elaidic acid, is extensively documented, the significance of its esterified counterparts, such as 9(E)-Elaidyl acetate, remains a less explored frontier. This technical guide provides an in-depth exploration of the core biological significance of this compound, drawing upon the known effects of its constituent molecules—elaidic acid and acetate—to infer its potential physiological roles. It is crucial to note that the direct biological activity of this compound is not yet extensively studied, and therefore, this guide extrapolates its probable effects based on the well-established actions of its hydrolytic products.

Cellular Uptake, Metabolism, and Bioavailability

The biological activity of this compound is contingent upon its uptake and metabolism within the cell. Fatty acid esters are typically hydrolyzed by intracellular esterases to release the constituent fatty acid and alcohol.[1][2] Therefore, it is hypothesized that this compound, upon entering the cell, is cleaved into elaidic acid and acetate.

The bioavailability of fatty acids from their ester forms can be variable and is often lower than that of free fatty acids.[3][4][5] Factors such as the presence of dietary fats can influence the efficiency of absorption. The rate and extent of hydrolysis of long-chain fatty acid esters like elaidyl acetate within specific cell types are critical determinants of its biological impact and warrant further investigation.

The Biological Impact of the Elaidic Acid Moiety

Once liberated, elaidic acid can participate in a range of cellular processes, often with detrimental consequences. The primary effects of elaidic acid are centered on inflammation and lipid metabolism.

Pro-inflammatory Signaling Pathways

Elaidic acid is a known activator of inflammatory pathways, contributing to a state of chronic low-grade inflammation. Two key signaling cascades implicated are the NF-κB pathway and the NLRP3 inflammasome.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. High-fat diets rich in saturated and trans fats can lead to increased NF-κB signaling.[6][7] Elidic acid has been shown to promote the expression of inflammatory mediators, suggesting an upregulation of the NF-κB pathway.[8]

  • NLRP3 Inflammasome Activation: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as IL-1β and IL-18. Saturated fatty acids are known to activate the NLRP3 inflammasome, and while unsaturated fatty acids can have an inhibitory effect, the impact of trans fatty acids like elaidic acid is an area of active research.[9][10] Some studies suggest that elaidic acid can indeed induce NLRP3 inflammasome activation in certain cell types, such as Kupffer cells.[1]

Elaidic_Acid_Inflammatory_Signaling cluster_extracellular Extracellular Elaidyl_Acetate This compound Elaidic_Acid Elaidic_Acid Elaidyl_Acetate->Elaidic_Acid Hydrolysis Acetate Acetate Elaidyl_Acetate->Acetate Hydrolysis NFkB NFkB Elaidic_Acid->NFkB NLRP3 NLRP3 Elaidic_Acid->NLRP3 Esterase Esterase Esterase->Elaidyl_Acetate Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines

Modulation of Lipid Metabolism

Elaidic acid has been shown to significantly alter lipid metabolism, particularly cholesterol synthesis. Studies using the HepG2 cell line, a model for human liver cells, have demonstrated that elaidic acid upregulates many proteins involved in cholesterol synthesis. This contributes to an adverse blood lipid profile, characterized by increased LDL ("bad") cholesterol and decreased HDL ("good") cholesterol.

The Bioactivity of the Acetate Moiety

The acetate released from the hydrolysis of this compound is not an inert bystander. Acetate is a key biomolecule that functions as both a metabolic substrate and a signaling molecule, influencing cellular processes through two primary pathways.[11]

G-Protein Coupled Receptor (GPCR) Signaling

Acetate is a ligand for the free fatty acid receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43).[12][13][14] Activation of FFAR2 by acetate can trigger diverse downstream signaling cascades, including those involving intracellular calcium influx and the modulation of cyclic AMP (cAMP) levels.[15][16] The physiological consequences of FFAR2 activation are context-dependent and can influence processes such as insulin secretion and immune responses.[13]

Epigenetic Regulation via Histone Acetylation

A significant portion of cellular acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS).[17] Nuclear acetyl-CoA is the sole donor for histone acetylation, a critical epigenetic modification that regulates gene expression.[18][19] By influencing the pool of nuclear acetyl-CoA, acetate can modulate histone acetylation levels, thereby altering chromatin structure and the transcription of target genes.[20] This mechanism links cellular metabolism to the epigenetic control of gene expression.

Acetate_Signaling_Pathways cluster_extracellular Extracellular Elaidyl_Acetate This compound Acetate Acetate Elaidyl_Acetate->Acetate Hydrolysis FFAR2 FFAR2 Acetate->FFAR2 ACSS2 ACSS2 Acetate->ACSS2 Esterase Esterase Esterase->Elaidyl_Acetate Downstream_Signaling Downstream_Signaling FFAR2->Downstream_Signaling Acetyl_CoA Acetyl_CoA ACSS2->Acetyl_CoA Histone_Acetylation Histone_Acetylation Acetyl_CoA->Histone_Acetylation Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression

Quantitative Data Summary

The following tables summarize quantitative data from studies on elaidic acid and acetate. It is important to reiterate that these data pertain to the individual components and not directly to this compound.

Table 1: Effects of Elaidic Acid on Cellular Endpoints

Cell TypeTreatmentConcentrationEndpointResultReference
HepG2Elaidic Acid100 µMCholesterol Synthesis Protein ExpressionUpregulation
Kupffer CellsElaidic AcidNot specifiedNLRP3 Inflammasome ActivationIncreased[1]
MacrophagesElaidic AcidNot specifiedInflammatory Mediator ExpressionUpregulation[8]

Table 2: Effects of Acetate on Cellular Signaling

Cell TypeTreatmentConcentrationEndpointResultReference
L6 MyotubesAcetic AcidNot specifiedIntracellular Calcium Influx (via GPR43)Increased[14]
Mouse IsletsAcetateNot specifiedInsulin Secretion (via FFAR2)Potentiation[16]
Brain (in vivo)Acetate SupplementationNot specifiedHistone H3/H4 AcetylationIncreased[19]
T CellsAcetateNot specifiedHistone AcetylationEnhanced[20]

Experimental Protocols

This section provides generalized protocols for investigating the biological effects of fatty acid esters like this compound, based on the mechanisms discussed.

Protocol for Assessing Intracellular Hydrolysis of this compound

Hydrolysis_Workflow Start Cell Culture with This compound Lysis Cell Lysis and Lipid Extraction Start->Lysis Separation Separation of Ester and Free Fatty Acid Fractions (e.g., TLC or SPE) Lysis->Separation Analysis Quantification by GC-MS or LC-MS Separation->Analysis End Determine Hydrolysis Rate Analysis->End

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat cells with a known concentration of this compound for various time points.

  • Cell Lysis and Lipid Extraction: Harvest cells and perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

  • Fractionation: Separate the lipid extract into esterified and non-esterified fatty acid fractions using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Derivatization and Quantification: Derivatize the fatty acid fractions to fatty acid methyl esters (FAMEs). Analyze and quantify the amounts of elaidic acid and intact elaidyl acetate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the rate of hydrolysis by determining the ratio of free elaidic acid to remaining elaidyl acetate at each time point.

Protocol for Investigating NF-κB Activation
  • Cell Culture and Treatment: Seed cells (e.g., macrophages like RAW 264.7) and treat with this compound, elaidic acid (positive control), and a vehicle control.

  • Nuclear Extraction: After treatment, perform nuclear extraction to isolate nuclear proteins.

  • Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

  • Reporter Gene Assay (Alternative): Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Measure luciferase activity after treatment to quantify NF-κB transcriptional activity.

Protocol for Measuring NLRP3 Inflammasome Activation
  • Cell Priming and Treatment: Prime macrophages (e.g., bone marrow-derived macrophages) with lipopolysaccharide (LPS) to upregulate pro-IL-1β. Subsequently, treat the cells with this compound, elaidic acid, or a known NLRP3 activator like nigericin.

  • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: Lyse the cells and analyze the supernatant for the cleaved (active) form of caspase-1 (p20 subunit) by Western blot.

Protocol for Analyzing Histone Acetylation
  • Cell Treatment and Histone Extraction: Treat cells with this compound, acetate (positive control), and a vehicle control. Isolate histones from the cell nuclei using an acid extraction method.

  • Western Blot Analysis: Perform Western blotting on the histone extracts using antibodies specific for acetylated histone H3 or H4.

  • ELISA-based Assays: Utilize commercially available ELISA kits for the quantitative measurement of total or specific histone acetylation marks.[21]

  • Mass Spectrometry: For a more detailed analysis, histone modifications can be identified and quantified using mass spectrometry-based proteomic approaches.[12]

Protocol for Assessing FFAR2/GPR43 Activation
  • Cell Culture: Use a cell line endogenously expressing FFAR2 or a transfected cell line.

  • Calcium Flux Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure the change in fluorescence intensity upon stimulation with this compound or acetate to monitor intracellular calcium mobilization.

  • cAMP Assay: Treat the cells with the test compound and measure intracellular cAMP levels using a commercially available ELISA or a FRET-based biosensor to determine if the receptor is coupled to Gαi.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently limited, a comprehensive understanding of the well-documented effects of its constituent molecules, elaidic acid and acetate, provides a strong foundation for predicting its physiological impact. The hydrolysis of this compound within the cell likely unleashes a dual-pronged assault on cellular homeostasis, with elaidic acid promoting pro-inflammatory pathways and dysregulating lipid metabolism, and acetate influencing signaling and gene expression through GPCR activation and epigenetic modifications.

For researchers and drug development professionals, this guide highlights the importance of considering the metabolic fate of esterified compounds. Future research should focus on quantifying the intracellular hydrolysis rates of this compound in various cell types and directly assessing its impact on the signaling pathways outlined herein. Such studies will be crucial for a more complete understanding of the biological significance of this and other trans fatty acid esters and for the development of targeted therapeutic strategies to mitigate their detrimental effects.

References

The Isomeric Divide: A Technical Guide to 9(E)-Elaidyl Acetate and Oleyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Structural Differences: The Significance of Stereochemistry

9(E)-Elaidyl acetate and oleyl acetate are structurally similar long-chain fatty acid esters, both possessing the same molecular formula (C₂₀H₃₈O₂) and molecular weight (approximately 310.5 g/mol ).[1][2] The critical distinction between these two molecules lies in the stereochemistry of the carbon-carbon double bond at the ninth position (C9) of the octadecenyl chain. This seemingly subtle difference in spatial arrangement gives rise to distinct physical properties and biological activities.

  • Oleyl Acetate: Features a cis (or Z) configuration at the C9 double bond. In the cis isomer, the hydrogen atoms attached to the double-bonded carbons are on the same side of the carbon chain. This creates a pronounced kink in the molecule's overall shape.

  • This compound: Possesses a trans (or E) configuration at the C9 double bond. In the trans isomer, the hydrogen atoms are on opposite sides of the carbon chain, resulting in a more linear and extended molecular structure.

This fundamental difference in three-dimensional structure is the primary determinant of their varying physicochemical and biological properties.

Structural_Isomers cluster_oleyl Oleyl Acetate (cis) cluster_elaidyl This compound (trans) oleyl_structure elaidyl_structure

Figure 1: 2D structures of oleyl acetate (cis) and this compound (trans).

Comparative Physicochemical Properties

The difference in the geometry of the C9 double bond significantly influences the physical properties of elaidyl acetate and oleyl acetate. The more linear structure of the trans isomer (elaidyl acetate) allows for more efficient packing of the molecules in the solid state, which generally results in a higher melting point compared to the kinked structure of the cis isomer (oleyl acetate). While comprehensive, directly comparable experimental data is sparse, the available information underscores this trend.

PropertyThis compoundOleyl Acetate
Molecular Formula C₂₀H₃₈O₂C₂₀H₃₈O₂
Molecular Weight ~310.5 g/mol [1]~310.5 g/mol [2]
CAS Number 22147-38-2693-80-1[2]
Synonyms (E)-9-Octadecenyl acetate(Z)-9-Octadecenyl acetate, cis-9-Octadecenyl acetate
Boiling Point 205-207 °C at 13 mmHg[1]Not specified
Melting Point Higher (expected)Lower (expected)
Physical State at RT Solid or semi-solid (expected)Liquid (expected)

Synthesis and Experimental Protocols

The synthesis of both this compound and oleyl acetate can be achieved through the esterification of their corresponding alcohols, elaidyl alcohol and oleyl alcohol, with an acetylating agent. A common and effective method involves the use of acetic anhydride, often with a catalyst to drive the reaction to completion.

General Protocol for the Acetylation of Long-Chain Unsaturated Alcohols

This protocol is adapted from general procedures for the acetylation of alcohols and can be applied to both elaidyl alcohol and oleyl alcohol.

Materials:

  • Elaidyl alcohol or Oleyl alcohol

  • Acetic anhydride

  • Pyridine (anhydrous, as a catalyst)[3]

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the alcohol (elaidyl or oleyl alcohol, 1 equivalent) in a minimal amount of an appropriate solvent like dichloromethane.

  • Addition of Reagents: To the stirred solution, add acetic anhydride (1.5-2 equivalents) followed by a catalytic amount of anhydrous pyridine (e.g., 0.1 equivalents).[3]

  • Reaction: The reaction mixture can be stirred at room temperature or gently heated under reflux (e.g., 40-50°C) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any excess acetic acid and pyridine), and finally with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude acetate ester.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_synthesis Synthesis of Elaidyl/Oleyl Acetate start Dissolve Alcohol (Elaidyl or Oleyl) in Solvent reagents Add Acetic Anhydride & Pyridine (catalyst) start->reagents reaction Stir at RT or Reflux (Monitor by TLC) reagents->reaction workup Aqueous Work-up: 1. H₂O 2. NaHCO₃ (aq) 3. Brine reaction->workup drying Dry Organic Layer (e.g., MgSO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation or Chromatography) evaporation->purification end Pure Acetate Ester purification->end

Figure 2: General workflow for the synthesis of elaidyl or oleyl acetate.

Analytical Characterization: GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and differentiation of elaidyl acetate and oleyl acetate. Due to their different shapes, the two isomers will have slightly different retention times on a standard non-polar GC column.

General GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the acetate ester in a volatile organic solvent such as hexane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, typically in splitless or split mode.

  • GC Separation: Use a capillary column suitable for fatty acid ester analysis (e.g., a DB-5ms or HP-5ms). A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of the long-chain esters.

  • MS Detection: The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum. For both elaidyl and oleyl acetate, a molecular ion peak (M⁺) at m/z 310 may be observed, along with characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and, crucially, the stereochemistry of the double bond.

  • ¹H NMR: The protons attached to the double-bonded carbons (vinylic protons) will have distinct chemical shifts and coupling constants for the cis and trans isomers. In the trans isomer (elaidyl acetate), the coupling constant (J-coupling) between the vinylic protons is typically larger (around 15 Hz) compared to the cis isomer (oleyl acetate), where it is smaller (around 10 Hz). The chemical shifts of the vinylic protons in both isomers are expected in the range of 5.3-5.4 ppm.

  • ¹³C NMR: The carbon atoms of the double bond will also exhibit slightly different chemical shifts. The carbons allylic to the double bond are also sensitive to the cis/trans configuration. In trans isomers, the allylic carbons are typically shielded (appear at a lower ppm) compared to the corresponding carbons in the cis isomer.

Differential Biological Activities and Signaling Pathways

While direct comparative studies on the biological activities of this compound and oleyl acetate are limited, significant insights can be drawn from the extensive research on their parent fatty acids, elaidic acid and oleic acid. These studies strongly suggest that the acetate esters will exhibit similarly divergent biological effects due to their structural differences.

Research has shown that oleic acid (the cis isomer) and elaidic acid (the trans isomer) have distinct effects on key metabolic and inflammatory signaling molecules in muscle cells and adipocytes.[4][5]

Effects on Myokines in Skeletal Muscle Cells

In C2C12 myotubes, oleic acid and elaidic acid differentially regulate the expression of myokines, which are cytokines released by muscle cells.

  • Oleic Acid: Promotes an increase in the expression of Interleukin-6 (IL-6), a myokine involved in glucose uptake and metabolism.[4][5]

  • Elaidic Acid: Does not increase IL-6 expression but has been shown to increase the expression of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[4][5]

This suggests that oleyl acetate may have more beneficial effects on muscle metabolism, while elaidyl acetate could contribute to a pro-inflammatory state. The differential regulation of these cytokines points towards an impact on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Myokine_Signaling cluster_myokine Differential Effects on Myokine Expression in Muscle Cells oleyl Oleyl Acetate (inferred from Oleic Acid) il6 ↑ IL-6 Expression oleyl->il6 elaidyl Elaidyl Acetate (inferred from Elaidic Acid) tnfa ↑ TNF-α Expression elaidyl->tnfa

Figure 3: Inferred differential effects on myokine expression.
Effects on Adipokines in Adipocytes

In 3T3-L1 adipocytes, oleic acid and elaidic acid have contrasting effects on the expression of adipokines, which are signaling proteins secreted by fat cells.

  • Oleic Acid: Increases the expression of adiponectin, an adipokine known to enhance insulin sensitivity, and decreases the expression of resistin, which is associated with insulin resistance.[4][5]

  • Elaidic Acid: Does not show these beneficial effects on adiponectin and resistin expression.[4][5]

These findings imply that oleyl acetate may support insulin sensitivity, whereas elaidyl acetate does not. The regulation of adiponectin and energy metabolism is closely linked to the AMPK (AMP-activated protein kinase) signaling pathway, a central regulator of cellular energy homeostasis.

Adipokine_Signaling cluster_adipokine Differential Effects on Adipokine Expression in Adipocytes oleyl Oleyl Acetate (inferred from Oleic Acid) adiponectin ↑ Adiponectin Expression oleyl->adiponectin resistin ↓ Resistin Expression oleyl->resistin elaidyl Elaidyl Acetate (inferred from Elaidic Acid) no_effect No significant effect on Adiponectin or Resistin elaidyl->no_effect

Figure 4: Inferred differential effects on adipokine expression.

Conclusion for Drug Development and Research

The structural isomerism between this compound and oleyl acetate, while subtle, leads to significant differences in their physical properties and, by extension from their parent fatty acids, their biological activities. For researchers and professionals in drug development, understanding these differences is crucial. The cis isomer, oleyl acetate, is associated with potentially beneficial metabolic effects, including improved insulin sensitivity and a non-inflammatory profile. In contrast, the trans isomer, elaidyl acetate, may contribute to pro-inflammatory conditions. These distinctions highlight the importance of isomeric purity in the synthesis and application of these compounds in biological systems and underscore the need for careful characterization and selection of the appropriate isomer for therapeutic and research purposes. The differential engagement of key signaling pathways such as NF-κB and AMPK provides a mechanistic basis for these divergent biological outcomes and offers potential targets for further investigation.

References

Natural occurrence of elaidic acid and its esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Elaidic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (trans-9-octadecenoic acid) is the most common trans fatty acid found in the human diet.[1] Its presence in foodstuffs is primarily due to two distinct sources: industrial partial hydrogenation of vegetable oils and biohydrogenation in the rumen of ruminant animals.[2] While structurally similar to its cis-isomer, oleic acid, the trans configuration of elaidic acid imparts different physical and biological properties, leading to significant health implications, including an increased risk of cardiovascular disease.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of elaidic acid and its esters, detailed experimental protocols for its quantification, and a review of its impact on key signaling pathways.

Natural Occurrence of Elaidic Acid and Its Esters

Elaidic acid is found in a variety of food products, with its concentration varying significantly depending on the source and processing methods. The primary dietary sources are industrially produced trans fats and, to a lesser extent, ruminant fats.

Ruminant-Derived Products

In ruminant animals such as cows, sheep, and goats, the process of biohydrogenation by rumen microorganisms converts unsaturated fatty acids from their diet into a mixture of trans fatty acids.[4] Vaccenic acid (trans-11-octadecenoic acid) is the predominant trans fatty acid in ruminant fats, while elaidic acid is present in smaller quantities.[5]

Industrially Hydrogenated Vegetable Oils

The partial hydrogenation of vegetable oils to produce semi-solid fats for use in margarine, shortening, and commercially baked and fried foods is the major source of elaidic acid in the diet.[2][4] This process results in a significant increase in the proportion of trans fatty acids, with elaidic acid being a primary component.[6]

Data Presentation: Quantitative Occurrence of Elaidic Acid

The following tables summarize the quantitative data on the elaidic acid content in various food matrices.

Table 1: Elaidic Acid Content in Ruminant-Derived Products

Food ProductSample TypeElaidic Acid Content (% of total fatty acids)Reference
BeefIntramuscular Fat3.1[7]
LambIntramuscular Fat3.2[7]
PorkIntramuscular Fat2.63[7]
DeerFat2.2[7]
ChickenFat1.4[7]
MaralFat0.9[7]
Wild BoarFat0.4[7]
SealFat0.3[7]
Butter-1.04 - 2.05[5][8]
Cheese-3.36 (V/E ratio)[8]
Milk (Cow)Raw16.16 (% of C18:1)[9]

Table 2: Elaidic Acid Content in Industrially Processed Foods

Food ProductSample TypeElaidic Acid Content (% of total fatty acids)Reference
Margarine-4.22[5]
Margarine-23.7[8]
Semi-hydrogenated FatLadan Talaie0.3[5]
GheeShakelli3.41[5]
Corn Oil-1.29 ( g/100g FAME)[10]

Experimental Protocols for Elaidic Acid Quantification

Accurate quantification of elaidic acid is crucial for food labeling, quality control, and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a synthesized methodology based on established techniques for the analysis of trans fatty acids in food samples.[11][12]

1. Lipid Extraction:

  • Homogenize a representative sample of the food product.

  • For solid samples, a Soxhlet extraction with n-hexane for 4-6 hours is effective.[11]

  • For liquid or semi-solid samples, a modified Folch extraction using chloroform and methanol can be used.

2. Fatty Acid Methyl Ester (FAME) Preparation:

  • To approximately 100 mg of the extracted fat, add 2 mL of 0.5 M methanolic sodium methoxide.

  • Cap the tube and heat at 50°C for 15 minutes.[12]

  • Cool the tube and add 2 mL of 7% BF3-methanol reagent.

  • Heat at 100°C for 45 minutes.[13]

  • After cooling, add 2 mL of saturated sodium chloride solution and 3 mL of n-hexane.

  • Vortex and allow the layers to separate.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness), is recommended for optimal separation of fatty acid isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 8 minutes.

    • Ramp to 160°C at 4°C/min, hold for 35 minutes.

    • Ramp to 170°C at 0.2°C/min.

    • Ramp to 210°C at 2°C/min, hold for 15 minutes.

    • Ramp to 230°C at 20°C/min, hold for 8 minutes.[12]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.[12]

  • Identification and Quantification: Identify FAMEs by comparing their retention times and mass spectra with those of certified standards. Use an internal standard (e.g., C17:0) for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated reversed-phase HPLC method for the determination of elaidic acid.[14][15]

1. Sample Preparation:

  • Dissolve a known amount of the oil or fat sample in n-hexane.

  • For solid fats, gentle warming may be necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).[14]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (80:20, v/v) containing 0.1% acetic acid.[14]

  • Flow Rate: 2.0 mL/min.[14]

  • Injection Volume: 50 µL.[16]

  • Detection: UV detection at 205 nm.[14]

  • Quantification: Prepare a calibration curve using standard solutions of elaidic acid of known concentrations.

Signaling Pathways and Logical Relationships

Elaidic acid has been shown to modulate several key signaling pathways, contributing to its adverse health effects.

Elaidic Acid and Inflammation

Elaidic acid can promote inflammation through the activation of the NLRP3 inflammasome and the IL-1R signaling pathway.

Elaidic_Acid_Inflammation EA Elaidic Acid ERS Endoplasmic Reticulum Stress (ERS) EA->ERS induces IL1R IL-1 Receptor (IL-1R) EA->IL1R amplifies signaling MAPK MAPK Signaling ERS->MAPK activates NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-18) NLRP3->Inflammatory_Cytokines promotes release of TAK1 TAK1 IL1R->TAK1 activates NFkB NF-κB Activation TAK1->NFkB activates SASP Senescence-Associated Secretory Phenotype (SASP) NFkB->SASP induces Elaidic_Acid_Cholesterol EA Elaidic Acid HDL_PL Incorporation into HDL Phospholipids EA->HDL_PL Proteins_Cholesterol_Synthesis Upregulation of Proteins for Cholesterol Synthesis EA->Proteins_Cholesterol_Synthesis induces LCAT Lecithin-Cholesterol Acyltransferase (LCAT) HDL_PL->LCAT inhibits activity Cholesterol_Esterification Cholesterol Esterification LCAT->Cholesterol_Esterification catalyzes Cholesterol_Uptake Cholesterol Uptake Capacity of HDL LCAT->Cholesterol_Uptake HDL_Maturation HDL Maturation Cholesterol_Esterification->HDL_Maturation promotes HDL_Maturation->Cholesterol_Uptake enhances Cellular_Cholesterol Increased Cellular Cholesterol Proteins_Cholesterol_Synthesis->Cellular_Cholesterol

References

The Metabolic Journey of 9(E)-Elaidyl Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential in vivo metabolic fate of 9(E)-elaidyl acetate. Based on current scientific understanding, it is anticipated that this compound, upon oral administration, undergoes rapid hydrolysis in the gastrointestinal tract, yielding elaidic acid and acetate. This guide, therefore, focuses on the subsequent absorption, distribution, metabolism, and excretion (ADME) of elaidic acid, the predominant biologically active moiety.

Executive Summary

This compound is expected to be a pro-molecule for elaidic acid, a trans-fatty acid with known implications for lipid metabolism. The metabolic journey begins with its efficient hydrolysis, followed by the intestinal absorption of elaidic acid. Once in circulation, elaidic acid is distributed to various tissues, with a notable incorporation into adipose tissue, liver, and cell membranes. The metabolism of elaidic acid is characterized by a slower rate of β-oxidation compared to its cis-isomer, oleic acid, leading to the accumulation of specific metabolic intermediates. Furthermore, elaidic acid can undergo desaturation and elongation, resulting in the formation of other trans-fatty acids. This guide details the enzymatic processes, presents available quantitative data, outlines experimental protocols for further research, and provides visual representations of the key metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

Following oral ingestion, this compound is presumed to be rapidly hydrolyzed by carboxylesterases present in the gastrointestinal tract into elaidic acid and acetate[1]. The absorption of elaidic acid is comparatively slower and less efficient than its cis-isomer, oleic acid. Studies in rats with bile and pancreatic juice diversion have shown that the lymphatic recovery of elaidic acid is significantly lower than that of oleic acid.

Distribution

Once absorbed, elaidic acid is incorporated into various tissues. Studies in rats have demonstrated its presence in epididymal fat pads, liver mitochondria, and erythrocyte stroma[2]. The distribution pattern can be influenced by the dietary lipid composition[3][4]. Adipose tissue serves as a major reservoir for ingested elaidic acid.

Metabolism

The metabolism of elaidic acid follows the general pathways of fatty acid metabolism, including β-oxidation, desaturation, and elongation. However, the trans-configuration of the double bond in elaidic acid introduces significant differences in the efficiency of these processes compared to oleic acid.

The initial and critical step in the metabolism of this compound is its hydrolysis to elaidic acid and acetate. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes abundant in the liver and intestine[1].

This compound This compound Elaidic acid Elaidic acid This compound->Elaidic acid H2O Acetate Acetate This compound->Acetate H2O Carboxylesterases Carboxylesterases Carboxylesterases->this compound

Figure 1: Hydrolysis of this compound.

Elaidic acid can be activated to its coenzyme A (CoA) ester, elaidoyl-CoA, and subsequently undergo β-oxidation in the mitochondria for energy production. However, the rate of β-oxidation of elaidoyl-CoA is approximately half that of oleoyl-CoA[5]. This reduced rate is not due to the initial cycles but is attributed to the accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA[6]. This intermediate is a poor substrate for the next enzyme in the cycle, leading to its accumulation and subsequent export from the mitochondria as carnitine or CoA esters[6].

cluster_Mitochondria Mitochondrial Matrix Elaidoyl-CoA (C18:1, t9) Elaidoyl-CoA (C18:1, t9) trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA Elaidoyl-CoA (C18:1, t9)->trans-2-Hexadecenoyl-CoA 2 Cycles β-oxidation Acetyl-CoA Acetyl-CoA Elaidoyl-CoA (C18:1, t9)->Acetyl-CoA 5-trans-Tetradecenoyl-CoA 5-trans-Tetradecenoyl-CoA trans-2-Hexadecenoyl-CoA->5-trans-Tetradecenoyl-CoA trans-2-Hexadecenoyl-CoA->Acetyl-CoA Export from Mitochondria Export from Mitochondria 5-trans-Tetradecenoyl-CoA->Export from Mitochondria Accumulation & Export TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Figure 2: Incomplete β-Oxidation of Elaidic Acid.

Elaidic acid can be a substrate for desaturase and elongase enzymes, leading to the formation of other trans-fatty acids. In rats fed a diet high in elaidic acid, it is desaturated to cis-5,trans-9 18:2 acid[7]. This product can then be incorporated into phospholipids[7]. In vivo studies in the developing rat brain have shown that elaidic acid can influence the desaturation and elongation of other fatty acids like linoleic acid[7].

Elaidic acid (18:1t9) Elaidic acid (18:1t9) cis-5,trans-9 Octadecadienoic acid (18:2c5t9) cis-5,trans-9 Octadecadienoic acid (18:2c5t9) Elaidic acid (18:1t9)->cis-5,trans-9 Octadecadienoic acid (18:2c5t9) Δ5-Desaturase Further Elongation & Desaturation Further Elongation & Desaturation cis-5,trans-9 Octadecadienoic acid (18:2c5t9)->Further Elongation & Desaturation Delta5_Desaturase Delta5_Desaturase Delta5_Desaturase->Elaidic acid (18:1t9)

Figure 3: Desaturation and Elongation of Elaidic Acid.

Excretion

The excretion of elaidic acid and its metabolites has not been extensively studied. It is likely that the metabolites are excreted in urine and feces after further metabolism and conjugation in the liver.

Quantitative Data

While specific quantitative data for this compound is scarce, studies on elaidic acid provide valuable insights.

ParameterTissue/FluidSpeciesValueReference
β-Oxidation Rate Heart MitochondriaRat~50% of oleoyl-CoA[5]
Incorporation Liver Mitochondria PhospholipidsRatUp to 16% of total fatty acids[7]
Incorporation Adipose TissueRatResembles dietary lipid composition[2]
Desaturation Product Liver Mitochondria PhosphatidylinositolRatcis-5,trans-9 18:2 acid detected[7]

Experimental Protocols

In Vivo Study of this compound Metabolism in Rats

This protocol outlines a general procedure for investigating the ADME of this compound in a rat model.

cluster_Workflow In Vivo Experimental Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Oral_Gavage Oral Gavage with This compound Animal_Acclimatization->Oral_Gavage Serial_Sacrifice Serial Sacrifice at Multiple Time Points Oral_Gavage->Serial_Sacrifice Tissue_Collection Tissue Collection (Blood, Liver, Adipose, etc.) Serial_Sacrifice->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS/MS) Lipid_Extraction->Metabolite_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling Metabolite_Analysis->Data_Analysis

Figure 4: Experimental Workflow for In Vivo Metabolism Study.

3.1.1. Animal Model: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week with free access to standard chow and water.

3.1.2. Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a specified dose[5][6][8][9].

3.1.3. Sample Collection: At predetermined time points post-dosing, animals are anesthetized, and blood is collected via cardiac puncture. Tissues such as the liver, adipose (epididymal and retroperitoneal), muscle, and sections of the small intestine are rapidly excised, weighed, and snap-frozen in liquid nitrogen[10].

3.1.4. Lipid Extraction and Analysis: Total lipids are extracted from tissues and plasma using the Folch method. The lipid extracts are then fractionated and derivatized to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) to quantify elaidic acid and its metabolites[11][12]. For more detailed lipid profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed[13][14].

In Vitro Hydrolysis Assay

This protocol can be used to determine the rate of hydrolysis of this compound by carboxylesterases.

3.2.1. Enzyme Source: Microsomes are prepared from rat liver or intestinal tissue.

3.2.2. Assay Conditions: this compound is incubated with the microsomal preparation in a suitable buffer at 37°C.

3.2.3. Analysis: The reaction is stopped at various time points, and the amount of elaidic acid produced is quantified by HPLC or GC-MS. Kinetic parameters (Km and Vmax) can then be calculated.

Signaling Pathways and Cellular Effects

Elaidic acid has been shown to influence various signaling pathways and cellular processes. In HepG2 cells, it upregulates genes involved in cholesterol synthesis and affects the composition of membrane phospholipids[11]. It has also been reported to induce changes in the expression of genes related to inflammation and adipogenesis[15].

Conclusion

The in vivo metabolic fate of this compound is primarily dictated by the metabolism of its hydrolysis product, elaidic acid. While readily absorbed and distributed to tissues, its metabolism via β-oxidation is less efficient than that of its cis-isomer, oleic acid. Elaidic acid can also be modified through desaturation and elongation, leading to a complex profile of trans-fatty acids within the body. Further research using labeled this compound is necessary to provide a more precise quantitative understanding of its absorption, tissue-specific distribution, and metabolic flux through various pathways. The experimental protocols and analytical methods described in this guide provide a framework for such future investigations.

References

Solubility of 9(E)-Elaidyl Acetate in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9(E)-Elaidyl acetate, a long-chain fatty acid ester. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility and provides detailed experimental protocols for its determination. This document is intended to equip researchers with the necessary information to accurately measure and understand the solubility of this compound in various common organic solvents.

Theoretical Solubility Profile of this compound

This compound (C₂₀H₃₈O₂) is the acetate ester of elaidyl alcohol.[1][2][3][4] Its molecular structure is characterized by a long, nonpolar 18-carbon aliphatic chain and a more polar acetate group. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like."[5]

The long hydrocarbon tail is hydrophobic and will readily interact with nonpolar organic solvents through van der Waals forces. The ester group provides a degree of polarity, allowing for dipole-dipole interactions with more polar solvents. Consequently, this compound is expected to exhibit high solubility in nonpolar solvents such as hexane and toluene, and moderate to good solubility in solvents of intermediate polarity like chloroform, diethyl ether, and ethyl acetate. Its solubility is predicted to be lower in highly polar solvents, particularly polar protic solvents like ethanol and methanol, where the solvent's strong hydrogen bonding network is less effectively disrupted by the large nonpolar chain of the ester.[6] As the chain length of fatty acids and their esters increases, their hydrophobicity increases, generally leading to diminished solubility in polar solvents.[7]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording empirical data.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
n-HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
Diethyl Ether(C₂H₅)₂O2.8
ChloroformCHCl₃4.1
Ethyl AcetateC₄H₈O₂4.4
AcetoneC₃H₆O5.1
EthanolC₂H₅OH5.2
MethanolCH₃OH6.6
AcetonitrileC₂H₃N5.8
Tetrahydrofuran (THF)C₄H₈O4.0

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Quantification

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9][10][11][12] This method involves equilibrating an excess amount of the solute in the solvent over a period of time and then quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant. High-Performance Liquid Chromatography (HPLC) is a precise method for this quantification.[13][14][15][16][17]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector, as lipids lack a strong UV chromophore)[15][16][18]

  • Appropriate HPLC column (e.g., C18 or C8 reversed-phase)[17]

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).[10][19]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector settings.

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions and record the peak areas.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G Factors Influencing Solubility of this compound Solute This compound (Solute) Structure Molecular Structure - Long Nonpolar Chain - Polar Acetate Group Solute->Structure is defined by Solvent Organic Solvent Polarity Solvent Polarity (Like Dissolves Like) Solvent->Polarity is characterized by Solubility Solubility Structure->Solubility influences Polarity->Solubility governs Temperature Temperature Temperature->Solubility affects G Shake-Flask HPLC Experimental Workflow start Start prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturated equilibrate Equilibrate (24-72h with Agitation) prep_saturated->equilibrate sediment Sedimentation equilibrate->sediment filter Filter Supernatant sediment->filter dilute Dilute Sample filter->dilute hplc_analysis HPLC Analysis dilute->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

References

An In-depth Technical Guide to the Research Applications of Long-Chain Trans Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain trans fatty acid esters, particularly methyl and ethyl esters of trans fatty acids (TFAs), are pivotal research tools for elucidating the complex roles of these lipids in cellular and molecular biology. While dietary consumption of industrially produced TFAs is linked to adverse health outcomes, their esterified forms are instrumental in experimental settings. They allow for precise delivery and controlled studies of the metabolic and signaling consequences of TFA exposure. This technical guide provides a comprehensive overview of the research applications of long-chain trans fatty acid esters, detailing their use in investigating signaling pathways, their potential as therapeutic agents, and their role in disease models. The guide includes structured data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Research Applications

Long-chain trans fatty acid esters are primarily utilized in research to understand the molecular mechanisms underpinning the physiological effects of trans fats. Key areas of investigation include their impact on lipid metabolism, inflammation, and cellular signaling cascades.

Regulation of Cholesterol Homeostasis via SREBP2 Pathway

A significant application of long-chain trans fatty acid esters, particularly elaidic acid methyl ester, is in the study of cholesterol biosynthesis. Research has shown that elaidic acid, the trans isomer of oleic acid, activates the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway, a central regulator of cholesterol metabolism.

Mechanism of Action: Elaidic acid induces the activation of the SCAP-SREBP2 axis. This is thought to occur through a reduction in intracellular free cholesterol levels and by diminishing the sensitivity of the SREBP cleavage-activating protein (SCAP) to cholesterol-mediated repression[1][2][3][4]. This leads to the translocation of the SCAP-SREBP2 complex from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP2 is proteolytically cleaved. The active N-terminal fragment of SREBP2 then translocates to the nucleus and upregulates the expression of genes involved in cholesterol synthesis[1][3][4][5][6][7][8].

Quantitative Data: Gene Expression Changes in Hepa1-6 Cells

The following table summarizes the differential effects of elaidic acid versus oleic acid on the expression of SREBP2 and its target genes in mouse hepatoma (Hepa1-6) cells.

GeneTreatment (500 µM for 24h)Fold Change vs. ControlReference
Srebp2 Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Hmgcr Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Acss2 Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Pmvk Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Mvd Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Fdft1 Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Ldlr Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Sqle Elaidic AcidSignificant Upregulation[3]
Oleic AcidDownregulation[3]
Srebp1c Elaidic AcidDownregulation[3]
Oleic AcidNo significant change[9]

Experimental Protocol: SREBP2 Activation in HepG2 Cells

This protocol outlines the treatment of human hepatoma (HepG2) cells with elaidic acid to study SREBP2 activation.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Fatty Acid Preparation: Prepare a stock solution of elaidic acid methyl ester by dissolving it in ethanol. For cell treatment, complex the fatty acid with bovine serum albumin (BSA) at a 2:1 molar ratio in serum-free medium to a final concentration of 100 µM[10].

  • Cell Treatment: Seed HepG2 cells in 6-well plates. At 80-90% confluency, replace the growth medium with the fatty acid-supplemented serum-free medium. Incubate for 24 hours[10][11].

  • RNA Extraction and qPCR: Extract total RNA using a suitable kit. Synthesize cDNA and perform quantitative PCR (qPCR) using primers for SREBP2 and its target genes (e.g., HMGCR, LDLR). Normalize expression to a housekeeping gene (e.g., 36B4)[3].

  • Western Blotting: Isolate nuclear and cytoplasmic protein fractions. Perform western blotting for the mature (nuclear) form of SREBP2 and for SREBP target proteins like HMGCR and ACSS2. Use β-actin as a loading control[3][12].

Visualization: SREBP2 Signaling Pathway

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP2-SCAP Complex Insig Insig SREBP2_SCAP->Insig Dissociation S1P S1P SREBP2_SCAP->S1P Translocation to Golgi S2P S2P S1P->S2P Cleavage of SREBP2 nSREBP2 nSREBP2 S2P->nSREBP2 Release of nSREBP2 SRE SRE nSREBP2->SRE Binds to Cholesterol_Genes Cholesterol Biosynthesis Genes SRE->Cholesterol_Genes Activates Transcription Elaidic_Acid Elaidic Acid Ester Low_Cholesterol Low Intracellular Cholesterol Elaidic_Acid->Low_Cholesterol Induces Low_Cholesterol->SREBP2_SCAP Activates

Caption: Activation of the SREBP2 pathway by elaidic acid ester.

Modulation of Inflammatory Responses

Long-chain trans fatty acid esters are implicated in modulating inflammatory pathways, often exhibiting pro-inflammatory effects compared to their cis counterparts. These effects are studied in various cell types, including endothelial cells and macrophages.

Key Signaling Pathways:

  • Toll-Like Receptor (TLR) Signaling: Saturated and some trans fatty acids can activate TLR4 and TLR2 signaling pathways, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines[13]. While direct binding of fatty acids to the TLR4/MD-2 complex is debated, they may induce receptor dimerization and recruitment into lipid rafts[8][14][15][16].

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. The interaction of trans fatty acids with PPARs is complex, with some studies suggesting that they can modulate PPARα activity, which has a protective role against steatohepatitis induced by a TFA-containing diet[17][18][19][20].

Quantitative Data: Comparison of Trans-Vaccenic Acid and Elaidic Acid on Endothelial Cells

The following table compares the effects of trans-vaccenic acid (a ruminant TFA) and elaidic acid (an industrial TFA) on inflammatory markers in an endothelial cell line (EA.hy926) stimulated with TNF-α.

Inflammatory MarkerTreatmentEffectConcentrationReference
ICAM-1 Trans-Vaccenic AcidDecrease1 µM[21][22]
Elaidic AcidNo significant change1-50 µM[21]
RANTES Trans-Vaccenic AcidDecrease1 µM[21]
Elaidic AcidIncrease50 µM[21]
MCP-1 Trans-Vaccenic AcidNo significant change1-50 µM[21]
Elaidic AcidIncrease50 µM[21]
IL-8 Trans-Vaccenic AcidNo significant change1-50 µM[21]
Elaidic AcidIncrease50 µM[21]
NF-κB subunit 1 (gene expression) Trans-Vaccenic AcidDownregulation1 µM[21]
Elaidic AcidNo significant change1-50 µM[21]
TLR4 (gene expression) Trans-Vaccenic AcidNo significant change1-50 µM[21]
Elaidic AcidUpregulation50 µM[21]
COX-2 (gene expression) Trans-Vaccenic AcidNo significant change1-50 µM[21]
Elaidic AcidUpregulation50 µM[21]
Monocyte Adhesion Trans-Vaccenic AcidReduction1 µM[21][22]
Elaidic AcidIncrease50 µM[21][22]

Experimental Protocol: PPARα Luciferase Reporter Assay

This protocol describes a method to assess the activation of PPARα by trans fatty acid esters.

  • Cell Culture and Transfection: Culture HepG2 cells. Co-transfect the cells with a PPARα expression plasmid (e.g., pSG5-hPPARα), a luciferase reporter plasmid containing a PPAR response element (PPRE) (e.g., (PPRE)3-TK-LUC), and a β-galactosidase expression plasmid (for normalization)[23].

  • Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of the trans fatty acid ester of interest (e.g., methyl elaidate) or a known PPARα agonist (e.g., WY14643) for another 24 hours[23].

  • Luciferase Assay: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Express the results as fold induction relative to the vehicle control[23].

Visualization: TLR4 Signaling Pathway

TLR4_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB IkB_p P-IκB (degradation) NFkB_IkB->IkB_p NFkB NF-κB IkB_p->NFkB Release of NF-κB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) NFkB->Inflammatory_Genes Activates Transcription TFA_Ester Trans Fatty Acid Ester TFA_Ester->TLR4_MD2 Activates

Caption: Trans fatty acid ester-mediated activation of the TLR4/NF-κB pathway.

Drug Development and Delivery

While the biological effects of trans fatty acids are often detrimental, their esterified forms have potential applications in pharmacology.

  • Prodrugs and Drug Delivery: The esterification of a drug with a long-chain fatty acid can enhance its lipophilicity. This can improve oral bioavailability by promoting absorption via the lymphatic system and can prolong the drug's half-life in circulation[24].

  • Excipients: Fatty acid esters are used as excipients in pharmaceutical formulations to improve the stability and bioavailability of active ingredients.

Experimental Workflows

Lipid Extraction and FAME Analysis

A common workflow for analyzing the fatty acid composition of cells or tissues after treatment with long-chain trans fatty acid esters involves lipid extraction followed by transesterification to fatty acid methyl esters (FAMEs) and analysis by gas chromatography-mass spectrometry (GC-MS).

Visualization: Experimental Workflow for FAME Analysis

FAME_Workflow start Cell/Tissue Sample homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., Folch method with Chloroform:Methanol) homogenization->extraction drying Drying of Lipid Extract extraction->drying transesterification Transesterification (e.g., with Methanolic HCl) drying->transesterification fame_extraction FAME Extraction (with Hexane) transesterification->fame_extraction gcms GC-MS Analysis fame_extraction->gcms end Fatty Acid Profile gcms->end

Caption: Workflow for cellular fatty acid analysis.

Experimental Protocol: Lipid Extraction and Transesterification

This protocol is a generalized procedure for preparing FAMEs from biological samples for GC-MS analysis.

  • Sample Preparation: Homogenize cell pellets or tissue samples in a suitable solvent[1].

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample[1].

    • Vortex thoroughly and add 0.88% KCl solution to induce phase separation[1].

    • Centrifuge to separate the layers. The lower chloroform layer contains the lipids[1].

    • Carefully collect the lower layer and dry it under a stream of nitrogen or in a speed-vac[1].

  • Transesterification:

    • To the dried lipid extract, add 1M methanolic HCl[1].

    • Heat the sample at 80°C for 1 hour in a sealed tube[1].

    • Cool to room temperature and add hexane and 0.9% NaCl solution. Vortex to extract the FAMEs into the upper hexane layer[1].

  • GC-MS Analysis:

    • Transfer the hexane layer to a GC vial for analysis.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a high-polarity cyanopropyl column) for separation of cis and trans isomers[20].

Conclusion

Long-chain trans fatty acid esters are indispensable tools in biomedical research, providing a means to dissect the molecular mechanisms through which trans fats exert their biological effects. Their application in studying signaling pathways like SREBP2 and TLR4 has significantly advanced our understanding of lipid metabolism and inflammation. While their direct therapeutic applications are limited due to the adverse health effects of trans fats, the principles of using fatty acid esters to modify drug properties hold promise in pharmaceutical development. The protocols and data presented in this guide offer a foundational resource for researchers investigating the multifaceted roles of these important lipid molecules.

References

The Emerging Role of Elaidic Acid and its Derivatives as Biomarkers in Metabolic and Cardiovascular Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of disease biomarker discovery is continuously evolving, with a growing emphasis on lipidomics and the identification of specific lipid species that can signal underlying pathological processes. Among these, trans fatty acids (TFAs) have garnered significant attention due to their well-documented association with adverse health outcomes, particularly cardiovascular disease. Elaidic acid (trans-Δ9-C18:1), the major industrially produced TFA, has been a focal point of research, establishing it as a critical biomarker of TFA intake and a predictor of metabolic dysregulation. This technical guide provides a comprehensive overview of elaidic acid as a biomarker and explores the potential of its derivative, 9(E)-Elaidyl acetate, in this context. While direct research on this compound as a biomarker is nascent, this guide will extrapolate from the extensive knowledge of elaidic acid and acetate metabolism to provide a foundational understanding for future research and development.

Elaidic Acid as a Biomarker

Elaidic acid is the trans isomer of oleic acid and is primarily formed during the partial hydrogenation of vegetable oils. Its presence in biological samples, such as plasma phospholipids, serves as an objective and reliable biomarker of dietary intake of industrially produced TFAs from highly processed foods.[1][2]

Association with Disease

Elevated levels of elaidic acid in plasma and tissues have been linked to a range of adverse health conditions:

  • Cardiovascular Disease (CVD): High intake of elaidic acid is associated with an increased risk of coronary heart disease.[3] This is attributed to its detrimental effects on plasma lipoprotein profiles, including increasing low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decreasing high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[3][4]

  • Weight Management: Studies have shown a correlation between higher plasma elaidic acid levels and changes in body weight. In women, a higher intake of industrial trans fatty acids, as indicated by elaidic acid levels, has been associated with a decreased risk of weight loss and a trend towards an increased risk of weight gain.[1][2][5]

  • Inflammation: While research is ongoing, some studies suggest a link between TFA intake and markers of inflammation, which is a key factor in the pathogenesis of many chronic diseases.

Quantitative Data on Elaidic Acid as a Biomarker

The following table summarizes key quantitative findings from studies on elaidic acid.

ParameterFindingPopulationReference
Weight Change (Women) Doubling of elaidic acid was associated with a decreased risk of weight loss (OR = 0.69, 95% CI = 0.55-0.88, p = 0.002) and a trend for increased risk of weight gain (OR = 1.23, 95% CI = 0.97-1.56, p = 0.082).European Prospective Investigation into Cancer and Nutrition (EPIC) cohort[2][5]
Weight Change (Men) A trend was observed for a decreased risk of weight loss with doubling of elaidic acid level (OR = 0.82, 95% CI = 0.66-1.01, p = 0.062). No significant association with weight gain was found.EPIC cohort[2][5]
Lipoprotein Secretion (in vitro) Compared to oleic acid, elaidic acid stimulated the secretion of VLDL-Chol (43%), LDL-Chol (70%), and HDL-Chol (34%) in HepG2 cells.Human liver cell line (HepG2)[4]
Cholesterol Incorporation (in vitro) Elaidic acid stimulated the incorporation of [(14)C]acetate into cellular and secreted total cholesterol by 96% and 83%, respectively, in HepG2 cells.Human liver cell line (HepG2)[4]

This compound: A Potential Novel Biomarker

This compound is the acetate ester of elaidyl alcohol, which is derived from elaidic acid. While direct evidence for its role as a biomarker is currently limited, its chemical structure suggests it could be a valuable downstream metabolite or a more stable indicator of elaidic acid exposure. The acetate moiety could influence its transport, metabolism, and signaling properties.

Signaling Pathways

The biological effects of elaidic acid and acetate are mediated through various signaling pathways, primarily impacting lipid metabolism and inflammatory responses.

Acetate-Mediated Signaling

Acetate, a short-chain fatty acid, can influence cellular processes through two main pathways:

Acetate_Signaling Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Cytosol/Nucleus FFAR2 FFAR2/GPR43 Acetate->FFAR2 Cell Membrane AcetylCoA AcetylCoA ACSS2->AcetylCoA Histone_Acetylation Histone_Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression G_Protein G-protein Signaling FFAR2->G_Protein Inflammation_Modulation Inflammation Modulation G_Protein->Inflammation_Modulation

Figure 1: Major acetate signaling pathways.

Elaidic Acid and Lipid Metabolism Signaling

Elaidic acid influences lipid metabolism primarily by altering the expression and activity of key regulatory proteins.

Elaidic_Acid_Lipid_Metabolism Elaidic_Acid Elaidic Acid Cholesterol_Synthesis_Proteins Cholesterol Synthesis Proteins (e.g., HMG-CoA Reductase) Elaidic_Acid->Cholesterol_Synthesis_Proteins Upregulates Lipoprotein_Assembly_Secretion Lipoprotein Assembly & Secretion Proteins Elaidic_Acid->Lipoprotein_Assembly_Secretion Modulates Altered_Membrane_Composition Altered Membrane Phospholipid Composition Elaidic_Acid->Altered_Membrane_Composition Increased_VLDL_LDL Increased VLDL & LDL Secretion Lipoprotein_Assembly_Secretion->Increased_VLDL_LDL

Figure 2: Influence of elaidic acid on lipid metabolism pathways.

Experimental Protocols

Accurate and reproducible quantification of elaidic acid and its derivatives in biological matrices is crucial for their validation as biomarkers. The following sections detail common experimental workflows.

Workflow for Fatty Acid Analysis

Fatty_Acid_Analysis_Workflow Sample Biological Sample (Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Lipid_Extraction Saponification Saponification (to release fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., FAMEs, TMS esters) Saponification->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data_Analysis Data Analysis & Quantification Analysis->Data_Analysis

Figure 3: General workflow for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Methyl Esters (FAMEs)

GC-MS is a robust and widely used technique for the analysis of fatty acids after their conversion to volatile methyl esters.

1. Lipid Extraction:

  • Utilize a modified Bligh-Dyer method for total lipid extraction from plasma or homogenized tissue.

  • Briefly, to 1 mL of plasma, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly and add 1.25 mL of chloroform, vortex again.

  • Add 1.25 mL of water, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization to FAMEs:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 2 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to saponify the lipids and release free fatty acids.

  • Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat at 100°C for 5 minutes to convert the fatty acids to FAMEs.

  • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.

  • Identification: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Intact Acylglycerols and Fatty Acid Esters

LC-MS allows for the analysis of more complex lipid species, including intact esters like this compound, without derivatization.

1. Lipid Extraction:

  • Follow the same lipid extraction protocol as for GC-MS.

2. LC-MS/MS Analysis:

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient from 30% B to 100% B over 20-30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Perform full scan analysis and tandem MS (MS/MS) for structural confirmation. For targeted quantification of this compound, a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method can be developed on a triple quadrupole mass spectrometer.

Advanced Proteomic Approaches for Biomarker Discovery

To identify proteins and pathways affected by elaidic acid, advanced quantitative proteomic techniques can be employed.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

  • This technique involves metabolic labeling of proteins with "heavy" amino acids.

  • Two cell populations are grown in media containing either normal ("light") or heavy isotope-labeled amino acids (e.g., 13C-arginine).

  • One population is treated with elaidic acid, while the other serves as a control.

  • The cell populations are then combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS.

  • The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs.

Conclusion and Future Directions

Elaidic acid is a well-established biomarker for the intake of industrial trans fatty acids and is strongly associated with an increased risk of cardiovascular and metabolic diseases. Its quantification in biological samples provides valuable information for risk assessment and dietary intervention studies. While direct research on this compound as a biomarker is still in its infancy, its relationship to elaidic acid and acetate metabolism suggests it holds promise as a novel and potentially more specific biomarker.

Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the quantification of this compound in human plasma and tissues.

  • Investigating the metabolic fate of this compound and its correlation with elaidic acid levels and disease outcomes in clinical studies.

  • Elucidating the specific signaling pathways modulated by this compound to understand its biological function.

By building upon the extensive knowledge of elaidic acid and employing advanced analytical and -omics technologies, the scientific community can further unravel the complex roles of TFAs and their derivatives in human health and disease, paving the way for improved diagnostic and therapeutic strategies.

References

The Biological Impact of Elaidic Acid and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (EA), the principal trans isomer of oleic acid, is a monounsaturated fatty acid predominantly formed during the industrial hydrogenation of vegetable oils.[1][2] Its consumption has been linked to a range of adverse health effects, including cardiovascular disease, inflammation, and certain cancers.[3][4][5] This technical guide provides a comprehensive review of the biological effects of elaidic acid and its derivatives, with a focus on the underlying molecular mechanisms. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key signaling pathways.

Cellular and Molecular Effects of Elaidic Acid

Elaidic acid exerts a wide array of effects on cellular processes, from inducing apoptosis and modulating lipid metabolism to promoting inflammation and influencing cancer progression. The following sections delve into the specific biological consequences of elaidic acid exposure.

Induction of Apoptosis and Endoplasmic Reticulum Stress

Elaidic acid has been shown to induce apoptosis in various cell types. In SH-SY5Y neuroblastoma cells, treatment with elaidic acid led to a dose- and time-dependent decrease in cell viability.[] This was accompanied by an increase in apoptotic cells, as confirmed by Annexin V staining.[3][] The apoptotic cascade is initiated, at least in part, through the induction of oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), and the triggering of the endoplasmic reticulum (ER) stress/unfolded protein response (UPR) signaling pathway.[3][] Key molecular events include the upregulation of GRP78 and ATF4, and the modulation of CHOP expression.[3][]

Dysregulation of Lipid Metabolism

Elaidic acid significantly impacts lipid metabolism, contributing to an adverse blood lipid profile.[3][4] Studies in HepG2 human hepatoma cells have demonstrated that elaidic acid upregulates numerous proteins involved in cholesterol synthesis and esterification.[4][7] This leads to increased total cholesterol and low-density lipoprotein-cholesterol (LDL-C), and a decrease in high-density lipoprotein-cholesterol (HDL-C).[3][4] Furthermore, elaidic acid alters the composition of cellular membranes by being incorporated into phospholipids.[4]

Pro-inflammatory Responses

A growing body of evidence indicates that elaidic acid promotes inflammatory responses. In macrophages, elaidic acid has been shown to stimulate the expression of inflammatory mediators.[8] It can induce the activation of the NLRP3 inflammasome in Kupffer cells through the ER stress-MAPK signaling pathway, leading to the release of pro-inflammatory cytokines.[9] In contrast to its cis-isomer oleic acid, elaidic acid treatment in C2C12 myotubes leads to increased TNF-α expression.[10]

Role in Cancer Progression

Elaidic acid has been implicated in the progression of certain cancers, particularly colorectal cancer.[5][11][12][13] It has been demonstrated to enhance the growth, survival, and invasion of colorectal cancer cell lines.[11][13] Oral intake of elaidic acid in mouse models increased metastasis by promoting cancer cell stemness and the epithelial-mesenchymal transition (EMT).[5][12] The underlying mechanism involves the binding of elaidic acid to G-protein coupled receptors GPR40 and GPR120, leading to c-SRC mediated transactivation of the epidermal growth factor receptor (EGFR).[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of elaidic acid.

Table 1: Effects of Elaidic Acid on Cell Viability and Apoptosis in SH-SY5Y Cells []

Concentration (µM)Treatment Duration (h)Cell Viability (% of Control)Apoptotic Cells (%)
5024Significantly reduced-
10024-Significantly increased
20024Significantly reduced-
40024Significantly reduced-
80024Significantly reduced-
5012Decreased-
5048Further decreased-

Table 2: Effects of Elaidic Acid on Gene Expression in RAW 264.7 Macrophages

GeneConcentration (mM)Treatment Duration (h)Fold Change vs. Control
ABCA10.512-1.7
ABCA1112-2.3
ABCA1212-5.1
ABCA10.524-2.1
ABCA1124-2.6
ABCA1224-5.7
PPAR-γ0.5, 1, 212, 24No significant change

Table 3: Effects of Elaidic Acid on Myokine and Adipokine Expression

Cell LineTreatmentGeneConcentration (µM)Treatment Duration (h)Effect
C2C12 MyotubesElaidic AcidIL-620-50024No effect
C2C12 MyotubesElaidic AcidTNF-α100, 50024Increased expression
C2C12 MyotubesElaidic AcidIL-15100, 50024Reduced mRNA levels (~25%)
3T3-L1 AdipocytesElaidic AcidResistin100, 50024No effect
3T3-L1 AdipocytesElaidic AcidAdiponectin100, 50024No effect

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Elaidic Acid Treatment

Objective: To prepare and treat various cell lines with elaidic acid for downstream analysis.

Materials:

  • Cell lines (e.g., SH-SY5Y, RAW 264.7, HepG2, HT29, CT26, C2C12, 3T3-L1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Elaidic acid (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Culture: Maintain cell lines in their recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[]

  • Preparation of Elaidic Acid Stock Solution: Dissolve elaidic acid in ethanol to prepare a high-concentration stock solution (e.g., 100 mM).

  • Preparation of Elaidic Acid-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium. b. Slowly add the elaidic acid stock solution to the BSA solution while gently vortexing to facilitate binding. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

  • Cell Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%). b. Aspirate the culture medium and wash the cells once with PBS. c. Add fresh culture medium (with reduced serum, e.g., 1-2%, or serum-free, depending on the experiment) containing the desired final concentration of the elaidic acid-BSA complex. A vehicle control containing BSA without elaidic acid should be included. d. Incubate the cells for the specified duration (e.g., 12, 24, or 48 hours) before proceeding with the specific assay.[]

Apoptosis Assay using Annexin V Staining

Objective: To quantify the percentage of apoptotic cells after elaidic acid treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the supernatant.

  • Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the relative expression levels of target genes in response to elaidic acid treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template. b. Include a reaction for a housekeeping gene (e.g., GAPDH, β-actin) for normalization. c. Also include a no-template control (NTC) for each primer set.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.

Western Blot Analysis

Objective: To detect and quantify the protein levels of target molecules.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., GRP78, ATF4, CHOP, p-EGFR, etc.) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a protein assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows described in this guide, using the DOT language for Graphviz.

Signaling Pathways

Elaidic_Acid_Apoptosis_Pathway EA Elaidic Acid ROS ROS Accumulation EA->ROS ER_Stress ER Stress / UPR EA->ER_Stress ROS->ER_Stress GRP78 GRP78 ER_Stress->GRP78 ATF4 ATF4 GRP78->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Elaidic_Acid_Inflammation_Pathway EA Elaidic Acid Kupffer_Cell Kupffer Cell EA->Kupffer_Cell ER_Stress ER Stress Kupffer_Cell->ER_Stress MAPK MAPK Signaling ER_Stress->MAPK NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β) NLRP3->Inflammatory_Cytokines Elaidic_Acid_Cancer_Metastasis_Pathway EA Elaidic Acid GPR GPR40 / GPR120 EA->GPR cSRC c-SRC GPR->cSRC EGFR EGFR Transactivation cSRC->EGFR Stemness Increased Stemness (e.g., Nanog, Oct4) EGFR->Stemness EMT Epithelial-Mesenchymal Transition (EMT) EGFR->EMT Metastasis Cancer Metastasis Stemness->Metastasis EMT->Metastasis Western_Blot_Workflow start Cell Treatment with Elaidic Acid lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis qPCR_Workflow start Cell Treatment with Elaidic Acid rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9(E)-Elaidyl Acetate from Elaidyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 9(E)-Elaidyl acetate, an important chemical intermediate and a component of various insect pheromone blends. The protocol details the esterification of elaidyl alcohol using acetic anhydride, a common and effective method for producing acetate esters from their corresponding alcohols.[1][2][3][4][5] Included are detailed experimental procedures, a table summarizing key quantitative data, and a visual workflow of the synthesis process. This guide is intended for use by researchers in organic synthesis, chemical ecology, and drug development.

Introduction

This compound is the acetate ester of elaidyl alcohol. Esters of this nature are frequently found as components of insect sex pheromones, making them valuable tools in pest management strategies that utilize mating disruption or monitoring.[6][7][8][9][10] The synthesis of high-purity pheromone components is crucial for the development of effective and species-specific pest control methods. The protocol described herein provides a straightforward and efficient method for the preparation of this compound from commercially available elaidyl alcohol.

The reaction proceeds via the acylation of the primary alcohol group of elaidyl alcohol with acetic anhydride. This method is widely used for the acetylation of alcohols due to its high efficiency and the ease of purification of the final product.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactant: Elaidyl Alcohol
Molecular FormulaC₁₈H₃₆O
Molecular Weight268.49 g/mol
Acylating Agent: Acetic Anhydride
Molecular FormulaC₄H₆O₃
Molecular Weight102.09 g/mol
Product: this compound
CAS Number22147-38-2[11]
Molecular FormulaC₂₀H₃₈O₂[11]
Molecular Weight310.52 g/mol [11]
AppearanceColorless Liquid
Purity (Typical)>99%[11]
StorageFreezer[11]
Reaction Parameters
Typical Yield85-95%
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature to 50°C

Experimental Protocol

Materials and Reagents
  • Elaidyl alcohol (9(E)-Octadecen-1-ol)

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Diethyl ether (or other suitable extraction solvent, e.g., hexane, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve elaidyl alcohol (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane. Add pyridine (1.2 eq) to the solution.

  • Acylation: While stirring the solution at room temperature, add acetic anhydride (1.2 eq) dropwise. An exothermic reaction may be observed. The reaction can be gently heated to 50°C to ensure completion, though it often proceeds efficiently at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the acetate ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Visualizations

Reaction Scheme

Reaction_Scheme Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_products Products elaidyl_alcohol Elaidyl Alcohol (C18H36O) arrow Pyridine elaidyl_alcohol->arrow acetic_anhydride Acetic Anhydride (C4H6O3) acetic_anhydride->arrow elaidyl_acetate This compound (C20H38O2) acetic_acid Acetic Acid (C2H4O2) plus1 + plus2 + arrow->elaidyl_acetate arrow->acetic_acid

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Dissolve Elaidyl Alcohol in Solvent - Add Pyridine B 2. Acylation - Add Acetic Anhydride - Stir at RT or 50°C A->B C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) B->C D 4. Work-up - Quench with Water - Extraction with Diethyl Ether - Wash with HCl, NaHCO3, Brine C->D E 5. Drying and Concentration - Dry with MgSO4 - Filter - Rotary Evaporation D->E F 6. Purification - Silica Gel Column Chromatography E->F G 7. Characterization - NMR, GC-MS, IR F->G H Final Product This compound G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 9(E)-Elaidyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: GC-MS Analysis of 9(E)-Elaidyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation, instrument parameters, and data analysis guidelines.

Introduction

This compound, the acetate ester of elaidyl alcohol, is a lipid molecule of interest in various research fields, including biochemistry and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note describes a robust method for its analysis. The molecular formula for this compound is C₂₀H₃₈O₂ and it has a molecular weight of 310.51 g/mol .[1][2]

Experimental Protocols

Sample Preparation

The following protocol outlines the preparation of this compound standards and the extraction from a biological matrix (e.g., serum or cell culture).

Materials:

  • This compound standard (>99% purity)[2]

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Chloroform (GC grade)

  • Internal Standard (IS): Triheptadecanoin (17:0) or other suitable long-chain fatty acid ester.

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in hexane.

  • Perform serial dilutions of the stock solution with hexane to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Add a fixed concentration of the internal standard to each calibration standard and blank sample.

Sample Extraction (Folch Method Adaptation): [3][4]

  • To 100 µL of serum or a cell pellet, add 10 µL of the internal standard solution.[3]

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[3]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 2400 x g for 5 minutes to separate the layers.[3]

  • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of hexane (e.g., 100 µL) and transfer to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary depending on the specific instrument and column used.

GC Parameter Recommended Setting
Column HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 250°C[5]
Injection Mode Splitless (1 µL injection volume)[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 1 min. Ramp to 170°C at 11°C/min. Ramp to 175°C at 0.8°C/min. Ramp to 220°C at 20°C/min, and hold for 2.5 minutes. The total run time is approximately 20.1 minutes.[3]
Transfer Line Temp. 280°C[6]
MS Parameter Recommended Setting
Ion Source Temperature 230°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound Based on general ester fragmentation, potential ions to monitor include the molecular ion (m/z 310) if present, and characteristic fragment ions. Esters commonly undergo alpha-cleavage and McLafferty rearrangement.[7] A prominent fragment is often observed from the loss of the alkoxy group or the acyl group.[7][8]

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this curve.

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
115,000300,0000.05
578,000310,0000.25
10160,000305,0000.52
25410,000298,0001.38
50850,000302,0002.81
1001,750,000308,0005.68

Table 2: Example Quantitative Data from Samples

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Control 1250,000301,0000.8315.2
Control 2265,000305,0000.8715.9
Treated 1580,000299,0001.9435.4
Treated 2610,000303,0002.0136.7

Visualization

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Cells) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Drydown Evaporate to Dryness Extraction->Drydown Reconstitute Reconstitute in Hexane Drydown->Reconstitute GC_MS GC-MS Injection and Analysis Reconstitute->GC_MS Integration Peak Integration GC_MS->Integration Quantitation Quantitation using Calibration Curve Integration->Quantitation Report Final Report Quantitation->Report

GC-MS analysis workflow for this compound.
Example Signaling Pathway

While this compound is not a central signaling molecule, its metabolism is linked to fatty acid pathways. The diagram below illustrates a simplified overview of fatty acid metabolism.

Fatty_Acid_Metabolism Dietary_Lipids Dietary Lipids Fatty_Acids Fatty Acids Dietary_Lipids->Fatty_Acids Esterification Esterification Fatty_Acids->Esterification Beta_Oxidation ß-Oxidation Fatty_Acids->Beta_Oxidation Elaidyl_Acetate This compound (Exogenous) Elaidyl_Acetate->Esterification Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Simplified overview of fatty acid metabolism.

References

Application Notes and Protocols for the Structural Elucidation of 9(E)-Elaidyl Acetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including long-chain unsaturated fatty acid esters like 9(E)-Elaidyl acetate. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The methodologies outlined herein are crucial for researchers in organic synthesis, natural product chemistry, and drug development who require precise structural confirmation of their compounds.

This compound is the acetate ester of elaidic acid, a monounsaturated trans-fatty acid. Its structure consists of an eighteen-carbon chain with a trans double bond at the C9-C10 position and an acetate group at one end. NMR spectroscopy allows for the precise determination of the stereochemistry of the double bond and the complete assignment of all proton and carbon signals, confirming the identity and purity of the compound.

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃), a common solvent for such analyses.[1] These predicted values are based on established chemical shift ranges for similar long-chain esters and fatty acids.[2][3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
1'2.04s-3H
24.06t6.72H
31.63p7.02H
4-7, 12-171.25-1.35m-20H
8, 111.99m-4H
9, 105.40m-2H
180.88t6.83H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ) ppm
1'21.0
2'171.2
264.6
328.7
425.9
5, 6, 7, 12, 13, 14, 15, 1629.1-29.7
8, 1132.6
9, 10130.5
1722.7
1814.1

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality data for the structural elucidation of this compound.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection : CDCl₃ is a suitable solvent due to its ability to dissolve nonpolar compounds and its distinct residual solvent peak.[1]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4]

  • Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

1D NMR Data Acquisition
  • Instrumentation : Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay (d1) : 1-2 seconds. For quantitative analysis, a longer relaxation delay of at least 5 times the longest T₁ is necessary.[5]

    • Number of Scans : 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled ¹³C experiment.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 or more scans may be required due to the low natural abundance of the ¹³C isotope.[5]

2D NMR Data Acquisition

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy) :

    • Purpose : To identify proton-proton spin-spin couplings (³JHH), revealing which protons are adjacent to each other.

    • Pulse Program : Standard gradient-selected COSY (gCOSY).

    • Parameters : Acquire a 2048 x 256 data matrix with 2-4 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify direct one-bond correlations between protons and their attached carbons.

    • Pulse Program : Standard sensitivity-enhanced, gradient-selected HSQC.

    • Parameters : Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz. Acquire a 2048 x 256 data matrix with 4-8 scans per increment.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems.

    • Pulse Program : Standard gradient-selected HMBC.

    • Parameters : Set the long-range coupling constant (ⁿJCH) to an average of 8 Hz. Acquire a 2048 x 256 data matrix with 16-32 scans per increment.[2]

Data Processing and Analysis
  • Software : Use standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).

  • Processing Steps :

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct all spectra manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

  • Analysis :

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants to identify spin systems.

    • Use the 2D spectra to connect the spin systems and assign all ¹H and ¹³C signals to their respective atoms in the this compound molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis prep1 Weigh this compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d Acquire 1D Spectra acq2d 2D NMR (COSY, HSQC, HMBC) prep3->acq2d Acquire 2D Spectra proc Processing (FT, Phasing, Baseline Correction) acq1d->proc acq2d->proc assign1d 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->assign1d assign2d 2D Correlation Analysis proc->assign2d structure Structural Elucidation assign1d->structure assign2d->structure

NMR Experimental Workflow
Key NMR Correlations for Structural Elucidation

This diagram illustrates the key correlations expected in the 2D NMR spectra of this compound that are critical for its structural assignment.

nmr_correlations cluster_acetate Acetate Moiety cluster_chain Alkyl Chain H1_prime H-1' (δ ~2.04) C1_prime C-1' (δ ~21.0) H1_prime->C1_prime HSQC C2_prime C-2' (δ ~171.2) H1_prime->C2_prime HMBC H2 H-2 (δ ~4.06) H2->C2_prime C2 C-2 (δ ~64.6) H2->C2 H3 H-3 (δ ~1.63) H2->H3 COSY C3 C-3 (δ ~28.7) H2->C3 H3->C2 H3->C3 H8_11 H-8,11 (δ ~1.99) C8_11 C-8,11 (δ ~32.6) H8_11->C8_11 H9_10 H-9,10 (δ ~5.40) H8_11->H9_10 C9_10 C-9,10 (δ ~130.5) H8_11->C9_10 H9_10->C8_11 H9_10->C9_10

Key 2D NMR Correlations

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Fatty Acid Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids and their corresponding esters are crucial molecules in numerous biological and industrial processes. The specific isomeric form of a fatty acid ester, which includes positional and geometric (cis/trans) isomers, can dramatically alter its physical properties and biological activity. Consequently, the accurate separation and quantification of these isomers are of paramount importance in fields ranging from food science and nutrition to pharmaceutical development and biofuel research. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose, offering distinct advantages over other methods like gas chromatography, especially for the analysis of thermally labile compounds and for preparative-scale separations.[1][2]

This document provides detailed protocols for two primary HPLC-based methodologies for the separation of fatty acid ester isomers: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag+-HPLC). While RP-HPLC separates isomers based on chain length and degree of unsaturation, Ag+-HPLC offers exceptional resolution based on the number, geometry, and position of double bonds.[3][4][5]

Data Presentation: Comparison of HPLC Methods

The following tables summarize typical chromatographic parameters and performance data for the separation of common fatty acid methyl ester (FAME) isomers using RP-HPLC and Ag+-HPLC.

Table 1: RP-HPLC Separation of C18 FAME Isomers

Analyte (Methyl Ester)ColumnMobile PhaseFlow Rate (mL/min)DetectionTypical Retention Time (min)
Linolenic Acid (18:3)C18, 5 µm, 4.6 x 250 mmAcetonitrile/Water (80:20, v/v)1.0UV @ 205 nm~12.5
Linoleic Acid (18:2)C18, 5 µm, 4.6 x 250 mmAcetonitrile/Water (80:20, v/v)1.0UV @ 205 nm~15.0
Oleic Acid (18:1c)C18, 5 µm, 4.6 x 250 mmAcetonitrile/Water (80:20, v/v)1.0UV @ 205 nm~18.2
Elaidic Acid (18:1t)C18, 5 µm, 4.6 x 250 mmAcetonitrile/Water (80:20, v/v)1.0UV @ 205 nm~18.5
Stearic Acid (18:0)C18, 5 µm, 4.6 x 250 mmAcetonitrile/Water (80:20, v/v)1.0UV @ 205 nm~22.0

Note: Retention times are approximate and can vary based on the specific instrument, column, and precise mobile phase composition. Separation of cis/trans isomers on standard C18 columns is often challenging.[2]

Table 2: Silver-Ion HPLC Separation of FAME Isomers

Analyte (Methyl Ester)ColumnMobile PhaseFlow Rate (mL/min)DetectionElution Order
Stearic Acid (18:0)Silver-Ion (e.g., ChromSpher 5 Lipids)Hexane/Acetonitrile (99:1, v/v)1.0UV @ 205 nm1 (Saturated)
Elaidic Acid (18:1t)Silver-Ion (e.g., ChromSpher 5 Lipids)Hexane/Acetonitrile (99:1, v/v)1.0UV @ 205 nm2 (trans-monoene)
Oleic Acid (18:1c)Silver-Ion (e.g., ChromSpher 5 Lipids)Hexane/Acetonitrile (99:1, v/v)1.0UV @ 205 nm3 (cis-monoene)
Linoleic Acid (18:2cc)Silver-Ion (e.g., ChromSpher 5 Lipids)Hexane/Acetonitrile gradient1.0UV @ 205 nm4 (diene)
CLA Isomers (18:2)Silver-Ion (e.g., ChromSpher 5 Lipids)Hexane/Acetonitrile gradient1.0UV @ 205 nmVaries by geometry (e.g., tt, ct, cc)

Note: In Ag+-HPLC, retention increases with the number of double bonds. For isomers with the same number of double bonds, trans isomers elute before cis isomers due to weaker interaction with the silver ions.[4][6]

Experimental Protocols

Protocol 1: Sample Preparation - Esterification of Fatty Acids to FAMEs

A crucial step for the analysis of fatty acids by HPLC is their derivatization to fatty acid methyl esters (FAMEs) to improve their chromatographic properties and volatility.[7][8] An acid-catalyzed esterification method is described below.[7]

Materials:

  • Fatty acid sample (from lipid extract or pure standard)

  • 2% (v/v) Sulfuric acid in methanol

  • Hexane

  • 5% Sodium bicarbonate solution

  • Internal standard solution (e.g., methyl heptadecanoate in hexane)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath at 60°C

  • 2 mL glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 1 mg of the fatty acid sample into a glass vial.

  • Add 1 mL of the internal standard solution to the vial.

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.[7]

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60°C for 1 hour in a heating block or water bath.[7]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of 5% sodium bicarbonate solution to neutralize the acid catalyst.[7]

  • Vortex for 30 seconds and then centrifuge at 2000 rpm for 5 minutes to achieve phase separation.[7]

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for HPLC analysis.

G cluster_prep Sample Preparation Workflow sample 1. Fatty Acid Sample add_is 2. Add Internal Standard sample->add_is add_reagent 3. Add 2% H2SO4 in Methanol add_is->add_reagent vortex1 4. Vortex add_reagent->vortex1 heat 5. Heat at 60°C for 1 hr vortex1->heat cool 6. Cool to Room Temp heat->cool add_hexane_bicarb 7. Add Hexane & 5% NaHCO3 cool->add_hexane_bicarb vortex2 8. Vortex add_hexane_bicarb->vortex2 centrifuge 9. Centrifuge (2000 rpm, 5 min) vortex2->centrifuge extract 10. Collect Upper Hexane Layer (FAMEs) centrifuge->extract hplc 11. HPLC Analysis extract->hplc

Caption: Workflow for FAMEs preparation.

Protocol 2: Reversed-Phase HPLC for FAME Isomer Separation

This protocol outlines a general-purpose RP-HPLC method for separating FAMEs based primarily on their carbon chain length and degree of unsaturation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Prepared FAME sample from Protocol 1

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Column Equilibration: Install the C18 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Instrument Setup:

    • Set the column temperature to 30°C.

    • Set the UV detector wavelength to 205 nm (for non-conjugated FAMEs).[3] For derivatized esters like phenacyl or naphthacyl esters, use a higher wavelength (e.g., 254 nm).[1][9]

    • Set the injection volume to 10 µL.

  • Sample Injection: Inject the prepared FAME sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all components of interest (typically 30-40 minutes).

  • Analysis: Identify and quantify the FAME isomers by comparing their retention times and peak areas with those of known standards.

Protocol 3: Silver-Ion HPLC for FAME Isomer Separation

This protocol is specifically designed for the high-resolution separation of geometric and positional FAME isomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Silver-ion HPLC column (e.g., ChromSpher 5 Lipids or similar)

  • HPLC-grade hexane

  • HPLC-grade acetonitrile

  • Prepared FAME sample from Protocol 1

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and a small amount of a polar modifier like acetonitrile (e.g., 99:1 v/v).[9] For complex mixtures, a gradient elution may be necessary, gradually increasing the percentage of acetonitrile.[10] Degas the mobile phase before use.

  • Column Equilibration: Install the silver-ion column and equilibrate with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Protect the column from light.

  • Instrument Setup:

    • Set the column temperature to 25°C.

    • Set the UV detector wavelength to 205 nm for underivatized FAMEs or 234 nm for conjugated linoleic acid (CLA) isomers.[11]

    • Set the injection volume to 10 µL.

  • Sample Injection: Inject the prepared FAME sample.

  • Data Acquisition: Run the chromatogram. If using a gradient, program the solvent delivery system to increase the acetonitrile concentration to elute more strongly retained polyunsaturated isomers.

  • Analysis: Identify isomers based on their well-established elution order (Saturated > trans > cis; retention increases with double bond count).[4][6] Quantify using appropriate calibration standards.

G cluster_workflow General HPLC Analysis Workflow cluster_rphplc RP-HPLC Method cluster_aghplc Ag+-HPLC Method start Prepared FAME Sample rp_inject Inject on C18 Column start->rp_inject ag_inject Inject on Silver-Ion Column start->ag_inject rp_elute Elute with Acetonitrile/Water rp_inject->rp_elute rp_detect UV Detection (205 nm) rp_elute->rp_detect rp_result Separation by Chain Length & Unsaturation rp_detect->rp_result ag_elute Elute with Hexane/Acetonitrile ag_inject->ag_elute ag_detect UV Detection (205-234 nm) ag_elute->ag_detect ag_result Separation by Double Bond Number, Geometry, Position ag_detect->ag_result

Caption: Comparison of RP-HPLC and Ag+-HPLC workflows.

Conclusion

The choice between RP-HPLC and Ag+-HPLC for the separation of fatty acid ester isomers depends on the specific analytical goal. RP-HPLC provides a robust method for routine analysis based on hydrophobicity, while Ag+-HPLC is the superior technique for the detailed characterization of complex mixtures containing various geometric and positional isomers.[5] For comprehensive analysis, a two-dimensional approach combining both techniques can be highly effective.[3] The protocols and data presented in this application note serve as a detailed guide for researchers to establish and optimize methods for the separation and quantification of fatty acid ester isomers in various sample matrices.

References

Application Notes and Protocols for the Use of 9(E)-Elaidyl Acetate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding complex biological processes, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data reliability and reproducibility. 9(E)-Elaidyl acetate, a C18:1 trans-monounsaturated fatty acid ester, serves as an effective internal standard for the quantification of a wide range of fatty acids, particularly in the context of studying the metabolic fate and impact of dietary trans fatty acids. Its structural similarity to endogenous oleic acid, yet distinct retention time in gas chromatography, makes it an ideal candidate for normalizing extraction efficiency and derivatization yield.

This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard in lipidomics workflows, with a focus on gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Application Notes

Rationale for Use:

This compound is the acetate ester of elaidic acid, the most common trans fatty acid found in industrially hydrogenated vegetable oils. When added to a biological sample at a known concentration at the beginning of the lipid extraction process, it can be used to account for sample loss during extraction, purification, and derivatization steps. As an internal standard, it is particularly useful for studies investigating:

  • The impact of dietary trans fats on cellular lipid profiles.

  • The metabolism and incorporation of trans fatty acids into complex lipids.

  • Changes in fatty acid composition in metabolic diseases such as atherosclerosis, diabetes, and non-alcoholic fatty liver disease.

Principle of Quantification:

The fundamental principle of using an internal standard is based on the assumption that the standard behaves similarly to the analytes of interest throughout the analytical procedure. By measuring the ratio of the peak area of each analyte to the peak area of the internal standard, and comparing this to a calibration curve generated with known amounts of standards, the concentration of each analyte in the original sample can be accurately determined.

Cross-Reactivity and Matrix Effects:

While this compound is structurally similar to oleic acid, its trans configuration allows for clear chromatographic separation from the cis isomer, which is abundant in biological samples. It is important to verify the absence of endogenous this compound in the samples being analyzed. Matrix effects, where other components in the sample interfere with the ionization and detection of the analytes, can be minimized through appropriate sample cleanup and the use of a stable isotope-labeled internal standard where possible. However, for many applications, a non-endogenous structural analog like this compound provides a cost-effective and reliable alternative.

Experimental Protocols

I. Lipid Extraction from Biological Samples (Adapted from Bligh and Dyer Method)

This protocol is suitable for a variety of biological matrices, including cultured cells, plasma, and tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • This compound internal standard solution (1 mg/mL in chloroform)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a known volume of PBS.

    • Plasma: Use a precise volume of plasma (e.g., 100 µL).

    • Tissue: Homogenize a known weight of tissue in a suitable buffer.

  • Addition of Internal Standard: To a glass centrifuge tube, add the biological sample and a known amount of this compound internal standard solution. For a typical sample, 10 µL of a 1 mg/mL solution is appropriate, but the optimal amount should be determined based on the expected concentration of the analytes.

  • Monophasic Extraction: Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:water of approximately 1:2:0.8 (v/v/v). For example, to 100 µL of aqueous sample, add 375 µL of a chloroform:methanol (1:2) mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of 0.9% NaCl solution to induce phase separation. The final ratio of chloroform:methanol:water will be approximately 2:2:1.8.

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until derivatization.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed methylation of fatty acids.

Materials:

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Resuspension: Resuspend the dried lipid extract in 1 mL of 14% BF3 in methanol.

  • Methylation: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.

III. GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-225ms, 60 m x 0.25 mm x 0.25 µm)[1]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp 1: 3°C/min to 220°C

    • Hold at 220°C for 20 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis:

  • Peak Identification: Identify the FAME peaks based on their retention times compared to a standard FAME mixture and their mass spectra from the NIST library. The trimethylsilyl (TMS) derivative of elaidic acid shows characteristic ions that can be used for its identification.[2]

  • Quantification: For each identified fatty acid, calculate the ratio of its peak area to the peak area of the this compound internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a constant concentration of the this compound internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration ratio.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of each fatty acid in the sample.

Data Presentation

The following table is a representative example of quantitative data that can be obtained using this compound as an internal standard for the analysis of fatty acid composition in cultured hepatocytes treated with elaidic acid.

Fatty AcidRetention Time (min)Control (µg/mg protein)Elaidic Acid Treated (µg/mg protein)Fold Changep-value
Myristic Acid (C14:0)25.51.2 ± 0.11.1 ± 0.20.920.45
Palmitic Acid (C16:0)32.825.4 ± 2.128.9 ± 2.51.140.04
Palmitoleic Acid (C16:1n7)33.53.1 ± 0.42.8 ± 0.30.900.21
Stearic Acid (C18:0)42.015.8 ± 1.514.5 ± 1.80.920.33
Oleic Acid (C18:1n9c)43.835.2 ± 3.030.1 ± 2.80.850.03
Elaidic Acid (C18:1n9t) 43.3 ND 15.7 ± 1.9 - <0.001
Linoleic Acid (C18:2n6c)46.810.5 ± 1.19.8 ± 1.30.930.48
Arachidonic Acid (C20:4n6c)55.28.2 ± 0.97.5 ± 1.00.910.39
This compound (IS) 44.5 - - - -

ND: Not Detected. Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.

Visualizations

Experimental Workflow

G Experimental Workflow for Lipidomics Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Cells, Plasma, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Spike-in Extraction Lipid Extraction (Bligh & Dyer) Add_IS->Extraction Derivatization FAME Synthesis (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Workflow for quantitative fatty acid analysis using this compound.

Signaling Pathway: Impact of Elaidic Acid on Cellular Lipid Metabolism

Elaidic acid, the precursor of this compound, is known to influence several key metabolic pathways. Its incorporation into cellular lipids can alter membrane fluidity and impact signaling cascades. One of the well-documented effects is its influence on cholesterol metabolism.

G Impact of Elaidic Acid on Cholesterol Metabolism EA Elaidic Acid (trans-C18:1) Membrane Cell Membrane EA->Membrane Incorporation ACAT ACAT EA->ACAT Activates SREBP2 SREBP-2 Membrane->SREBP2 Altered Fluidity Modulates Activity HMGCR HMG-CoA Reductase SREBP2->HMGCR Upregulates Transcription Cholesterol Cholesterol Biosynthesis HMGCR->Cholesterol Rate-limiting step Cholesterol->ACAT Substrate CE Cholesteryl Esters (Storage) ACAT->CE Esterification

Caption: Elaidic acid's influence on cholesterol biosynthesis and storage pathways.

References

Application Note: Derivatization of 9(E)-Elaidyl Acetate for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

9(E)-Elaidyl acetate, the acetate ester of elaidyl alcohol, is a long-chain unsaturated ester relevant in various fields, including pheromone research and as a synthetic intermediate. Gas chromatography (GC) is a primary analytical technique for the separation and quantification of such compounds. While direct GC analysis of this compound is feasible, derivatization can be employed to enhance chromatographic properties, improve sensitivity, and confirm structural identity.

This application note provides detailed protocols for the direct analysis of this compound and two common derivatization strategies:

  • Transesterification to form the corresponding methyl ether (9(E)-1-methoxyoctadec-9-ene).

  • Hydrolysis to elaidyl alcohol followed by silylation to form the trimethylsilyl (TMS) ether derivative (9(E)-(octadec-9-en-1-yloxy)trimethylsilane).

These methods are designed to improve peak shape, increase volatility, and provide alternative chromatographic profiles for comprehensive analysis.

Data Presentation

The following table summarizes the expected and known quantitative data for this compound and its derivatives. This allows for a clear comparison of the different analytical approaches.

AnalyteDerivatization MethodDerivativeMolecular Weight ( g/mol )Expected Change in VolatilityKovats Retention Index (Non-polar column)Kovats Retention Index (Polar column)
This compoundNone (Direct Analysis)Not Applicable310.5Baseline2192[1]2033[1]
This compoundTransesterification9(E)-1-methoxyoctadec-9-ene282.5IncreasedEstimated < 2192Estimated < 2033
This compoundHydrolysis & Silylation9(E)-(octadec-9-en-1-yloxy)trimethylsilane340.7Significantly IncreasedEstimated > 2192Estimated > 2033

Experimental Protocols

Direct GC-MS Analysis of this compound

This protocol is suitable for the direct analysis of this compound without chemical modification.

Materials:

  • This compound standard

  • Hexane (GC grade)

  • GC vials with caps

Procedure:

  • Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare working standards of desired concentrations.

  • Transfer 1 mL of each standard solution into a GC vial and cap securely.

  • Inject 1 µL of the solution into the GC-MS system.

Typical GC-MS Parameters: [2]

  • Column: DB-5 or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Program: 60 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Derivatization Protocol 1: Transesterification to Methyl Ether

This protocol describes the conversion of this compound to its more volatile methyl ether derivative.

Materials:

  • This compound

  • Sodium methoxide (0.5 M in methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials with caps

Procedure:

  • Dissolve approximately 5 mg of this compound in 1 mL of hexane in a reaction vial.

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the vial tightly and heat at 50°C for 30 minutes with occasional vortexing.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of saturated sodium chloride solution and vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Derivatization Protocol 2: Hydrolysis and Silylation

This protocol involves a two-step process of hydrolyzing the acetate ester to the corresponding alcohol, followed by silylation to form a TMS ether.

Step 1: Alkaline Hydrolysis

Materials:

  • This compound

  • 1 M Potassium hydroxide (KOH) in 95% ethanol

  • Hexane (GC grade)

  • Deionized water

  • Reaction vials with caps

Procedure:

  • Dissolve approximately 5 mg of this compound in 2 mL of hexane in a reaction vial.

  • Add 2 mL of 1 M ethanolic KOH.

  • Cap the vial and heat at 70°C for 1 hour.

  • Cool the mixture and add 2 mL of deionized water.

  • Vortex thoroughly and allow the layers to separate.

  • Transfer the upper hexane layer containing elaidyl alcohol to a clean, dry vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

Step 2: Silylation

Materials:

  • Dried elaidyl alcohol from Step 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with caps

Procedure:

  • To the dried elaidyl alcohol, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this application note.

Derivatization_Workflow Overall Analytical Workflow for this compound cluster_direct Direct Analysis cluster_deriv Derivatization Pathways cluster_trans Transesterification cluster_hydro_sily Hydrolysis & Silylation start_direct This compound Sample prep_direct Dilute in Hexane start_direct->prep_direct gcms_direct GC-MS Analysis prep_direct->gcms_direct start_deriv This compound Sample trans_reagent Add Sodium Methoxide in Methanol start_deriv->trans_reagent hydro_reagent Add Ethanolic KOH start_deriv->hydro_reagent trans_reaction Heat at 50°C trans_reagent->trans_reaction trans_extract Hexane Extraction trans_reaction->trans_extract gcms_trans GC-MS Analysis of Methyl Ether trans_extract->gcms_trans hydro_reaction Heat at 70°C hydro_reagent->hydro_reaction hydro_extract Hexane Extraction (Elaidyl Alcohol) hydro_reaction->hydro_extract sily_reagent Add BSTFA/TMCS in Pyridine hydro_extract->sily_reagent sily_reaction Heat at 60°C sily_reagent->sily_reaction gcms_sily GC-MS Analysis of TMS Ether sily_reaction->gcms_sily Transesterification_Protocol Transesterification Protocol Workflow start Dissolve Sample in Hexane reagent Add 0.5 M Sodium Methoxide in Methanol start->reagent heat Heat at 50°C for 30 min reagent->heat cool Cool to Room Temperature heat->cool extract Add Saturated NaCl & Vortex cool->extract separate Collect Upper Hexane Layer extract->separate dry Dry with Anhydrous Na2SO4 separate->dry end Analyze by GC-MS dry->end Hydrolysis_Silylation_Protocol Hydrolysis and Silylation Protocol Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_silylation Step 2: Silylation start Dissolve Sample in Hexane reagent_h Add 1 M Ethanolic KOH start->reagent_h heat_h Heat at 70°C for 1 hour reagent_h->heat_h extract_h Add Water & Extract with Hexane heat_h->extract_h dry_h Evaporate Hexane extract_h->dry_h reagent_s Add Pyridine and BSTFA + 1% TMCS dry_h->reagent_s heat_s Heat at 60°C for 30 min reagent_s->heat_s cool_s Cool to Room Temperature heat_s->cool_s end Analyze by GC-MS cool_s->end

References

Application Note & Protocol: Quantification of 9(E)-Elaidyl Acetate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(E)-Elaidyl acetate, the acetate ester of elaidyl alcohol, is a lipid molecule of interest in various biological contexts. As a derivative of elaidic acid, the trans isomer of oleic acid, its presence and concentration in biological matrices such as plasma, serum, or tissues can be relevant for studies in lipid metabolism, nutrition, and disease biomarker discovery. Accurate and robust quantification of this compound is crucial for understanding its physiological and pathological roles.

This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol covers sample preparation, analytical instrumentation, and data analysis.

Quantitative Data Summary

While specific quantitative data for this compound in biological samples is not extensively reported in the literature, the following table presents hypothetical yet realistic data that could be obtained using the described methodology. This serves as an example for data presentation and comparison.

Sample IDMatrixConcentration (ng/mL)% RSD (n=3)
Control 1Human Plasma12.54.2
Control 2Human Plasma15.83.1
Control 3Human Plasma11.95.5
Treated 1Human Plasma25.33.8
Treated 2Human Plasma28.12.9
Treated 3Human Plasma26.74.1

Experimental Protocols

This section details the methodology for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard (>99% purity)

  • Internal Standard (IS): d3-9(E)-Elaidyl acetate or a structurally similar ester

  • Human plasma (collected in K2-EDTA tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed to efficiently extract this compound from plasma while removing proteins and other interfering substances.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of cold methanol to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL tube.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant.

  • Vortex: Vortex for 1 minute to facilitate the extraction of lipids into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: 80% to 98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98% to 80% B

    • 10.1-12 min: 80% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]+ or [M+NH4]+. The exact m/z will depend on the adduct formed. For [M+H]+ (C20H39O2+), the m/z would be approximately 311.3. A characteristic product ion would result from the neutral loss of acetic acid (60 Da), leading to a fragment at m/z ~251.3.

      • Q1: 311.3 -> Q3: 251.3 (Quantifier)

      • Q1: 311.3 -> Q3: [Another characteristic fragment] (Qualifier)

    • Internal Standard (d3-9(E)-Elaidyl acetate):

      • Q1: 314.3 -> Q3: 251.3 (or other appropriate fragment)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma add_is Spike Internal Standard plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge1 Centrifuge (14,000 x g) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant l_l_extraction Liquid-Liquid Extraction (MTBE) supernatant->l_l_extraction centrifuge2 Centrifuge (2,000 x g) l_l_extraction->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase dry Evaporate to Dryness organic_phase->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the extraction and analysis of this compound.

Analytical Logic

G cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection analyte This compound column C18 Column analyte->column is Internal Standard is->column ms ESI+ Source column->ms q1 Quadrupole 1 (Precursor Ion Selection) ms->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: Logic of LC-MS/MS analysis for this compound.

Potential Biological Relevance (Generic Pathway)

Since specific signaling pathways for this compound are not well-defined, the following diagram illustrates a general context for the role of fatty acid derivatives in cellular processes.

G cluster_metabolism Lipid Metabolism cluster_signaling Cellular Effects diet Dietary Intake (Elaidic Acid) elaidyl_oh Elaidyl Alcohol diet->elaidyl_oh ea This compound elaidyl_oh->ea membrane Membrane Incorporation ea->membrane signaling Modulation of Signaling Pathways ea->signaling gene_exp Alteration of Gene Expression signaling->gene_exp

Caption: Hypothetical biological role of this compound.

Application Notes and Protocols for 9(E)-Elaidyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(E)-Elaidyl acetate is the acetate ester of elaidyl alcohol. As a derivative of elaidic acid, a trans-unsaturated fatty acid, its handling, storage, and application in research require careful consideration of its chemical properties and potential biological effects. These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms (E)-9-Octadecenyl acetate, 9-Octadecen-1-ol acetate (E)-[1]
CAS Number 22147-38-2[1]
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.52 g/mol [1]
Appearance Neat (liquid or solid, depending on temperature)[1]
Purity >99%[1]

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it according to local regulations. Avoid direct contact with skin and eyes.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

Storage Conditions

Long-term stability of unsaturated esters like this compound is best maintained under controlled conditions to prevent degradation through oxidation, hydrolysis, and polymerization.

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C)To minimize chemical degradation and oxidation.
Atmosphere Inert gas (e.g., argon or nitrogen)To prevent oxidation of the unsaturated double bond.
Container Tightly sealed, amber glass vialTo protect from light and moisture.
Purity Checks Every 6-12 monthsTo ensure the integrity of the compound over time.

Note: While specific quantitative stability data for this compound is not available in the public domain, the general guidelines for long-chain unsaturated esters strongly recommend these storage conditions to ensure compound integrity.

Experimental Protocols

Protocol for Preparation of Stock Solutions

Due to its hydrophobic nature, this compound is insoluble in aqueous solutions. The following protocol outlines a general method for preparing stock solutions for use in cell culture and other biological assays.

Materials:

  • This compound

  • Anhydrous ethanol or dimethyl sulfoxide (DMSO)

  • Sterile, fatty acid-free bovine serum albumin (BSA) solution (e.g., 10% w/v in phosphate-buffered saline, PBS)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Initial Dissolution: In a sterile container, dissolve a known weight of this compound in a minimal amount of anhydrous ethanol or DMSO to create a concentrated primary stock solution (e.g., 100 mM).

  • Complexation with BSA: a. Warm the fatty acid-free BSA solution to 37°C. b. While vortexing the BSA solution, slowly add the desired volume of the primary stock solution to achieve the final desired concentration of the working stock solution. The final concentration of the organic solvent should be kept to a minimum (ideally ≤0.1%) to avoid cellular toxicity. c. Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to ensure complete complexation of the elaidyl acetate to the BSA.

  • Sterilization and Storage: a. Sterilize the final BSA-complexed stock solution by passing it through a 0.22 µm syringe filter. b. Aliquot the sterile stock solution into sterile tubes and store at -20°C for long-term use or at 4°C for short-term use (up to one week).

G cluster_prep Stock Solution Preparation Workflow start Start: Weigh this compound dissolve Dissolve in Ethanol/DMSO (Primary Stock) start->dissolve complex Add Primary Stock to BSA (Vortexing) dissolve->complex warm_bsa Warm Fatty Acid-Free BSA Solution (37°C) warm_bsa->complex incubate Incubate at 37°C for 30-60 min complex->incubate filter Sterile Filter (0.22 µm) incubate->filter aliquot Aliquot and Store (-20°C or 4°C) filter->aliquot end_stock End: Ready-to-use Stock Solution aliquot->end_stock

Caption: Workflow for preparing this compound stock solutions.

Biological Activity and Signaling Pathways

Presumed Metabolism of this compound

It is widely understood that esterases and lipases present in cells and tissues hydrolyze fatty acid esters to their corresponding fatty acid and alcohol. Therefore, it is presumed that this compound is metabolized intracellularly to elaidic acid and ethanol. The primary biological effects of this compound are therefore expected to be mediated by its metabolite, elaidic acid.

G cluster_metabolism Cellular Metabolism of this compound elaidyl_acetate This compound hydrolysis Hydrolysis (Esterases/Lipases) elaidyl_acetate->hydrolysis elaidic_acid Elaidic Acid hydrolysis->elaidic_acid ethanol Ethanol hydrolysis->ethanol

Caption: Presumed intracellular hydrolysis of this compound.
Potential Signaling Pathways of Elaidic Acid

Elaidic acid, the primary metabolite of this compound, is known to influence lipid metabolism and cellular stress pathways. Research on elaidic acid has shown that it can modulate the expression of genes involved in cholesterol synthesis and fatty acid metabolism. The diagram below illustrates a potential signaling pathway affected by elaidic acid, based on published literature.

G cluster_pathway Potential Signaling Pathway of Elaidic Acid elaidic_acid Elaidic Acid lipid_metabolism Altered Lipid Metabolism Genes elaidic_acid->lipid_metabolism cholesterol_synthesis Upregulation of Cholesterol Synthesis lipid_metabolism->cholesterol_synthesis membrane_remodeling Membrane Phospholipid Remodeling lipid_metabolism->membrane_remodeling cellular_response Altered Cellular Function cholesterol_synthesis->cellular_response membrane_remodeling->cellular_response

Caption: Potential cellular effects of elaidic acid.

Conclusion

The proper handling and storage of this compound are essential for maintaining its quality and obtaining reliable experimental results. Researchers should adhere to the safety and storage guidelines outlined in these notes. The provided protocols offer a starting point for the use of this compound in experimental settings. Given its likely metabolism to elaidic acid, the biological effects of this compound are presumed to be primarily mediated by this trans-fatty acid. Further research is needed to fully elucidate the specific cellular effects and metabolic fate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9(E)-Elaidyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 9(E)-Elaidyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of elaidyl alcohol with an acetylating agent. The two most common laboratory-scale methods are:

  • Acetylation with Acetic Anhydride: This is a classic and efficient method where elaidyl alcohol is reacted with acetic anhydride, often in the presence of a catalyst.

  • Transesterification with Ethyl Acetate: This method involves the reaction of elaidyl alcohol with ethyl acetate, which serves as both the acetyl source and the solvent. This reaction is typically catalyzed by a base.

Q2: What is a typical starting material for the synthesis of this compound?

A2: The most common starting material is elaidyl alcohol ((9E)-octadecen-1-ol). Elaidyl alcohol can be sourced commercially or synthesized by the reduction of elaidic acid or its esters.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (elaidyl alcohol). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot (this compound) indicates the progression of the reaction. Staining with potassium permanganate can be used for visualization if the compounds are not UV-active.

Q4: What are the critical factors affecting the yield of this compound?

A4: Several factors can significantly impact the yield:

  • Purity of Reactants: The presence of water or other impurities in the elaidyl alcohol, acetylating agent, or solvent can lead to side reactions and reduce the yield.

  • Reaction Temperature: The optimal temperature will depend on the chosen method. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause degradation of the product or starting material.

  • Catalyst: The choice and amount of catalyst are crucial. For acetylation with acetic anhydride, catalysts like expansive graphite or phosphomolybdic acid can be effective. For transesterification, a base like potassium hydroxide (KOH) or solid sodium hydroxide (NaOH) is commonly used.[1][2][3]

  • Molar Ratio of Reactants: The stoichiometry of the reactants plays a key role. Using an excess of the acetylating agent can help drive the reaction to completion.

  • Removal of Byproducts: In reactions that produce byproducts like acetic acid or ethanol, their removal can shift the equilibrium towards the formation of the desired ester.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Reaction temperature is too low.3. Presence of water in the reactants or solvent.4. Insufficient reaction time.1. Use a fresh or properly stored catalyst.2. Gradually increase the reaction temperature while monitoring for any degradation.3. Ensure all reactants and solvents are anhydrous. Use freshly opened reagents or dry them using appropriate methods (e.g., molecular sieves).4. Extend the reaction time and monitor the progress by TLC.
Formation of Multiple Products (Visible on TLC) 1. Side reactions due to high temperature.2. Isomerization of the double bond.3. Presence of impurities in the starting material.1. Lower the reaction temperature.2. While less common under typical acetylation conditions, consider using milder reaction conditions. The trans-double bond in elaidyl alcohol is generally stable.3. Purify the starting elaidyl alcohol before the reaction.
Product is an Oil Instead of a Solid This compound is expected to be a low-melting solid or a waxy substance at room temperature. The presence of impurities can lower the melting point, causing it to appear as an oil.Purify the product using column chromatography.
Difficulty in Purifying the Product by Column Chromatography 1. Inappropriate solvent system for elution.2. Co-elution of impurities with the product.1. Optimize the solvent system using TLC. A good starting point for non-polar compounds like esters is a mixture of hexanes and ethyl acetate. A retention factor (Rf) of 0.2-0.4 for the product on TLC is ideal for column separation.[4]2. If impurities are very close in polarity, consider using a different stationary phase or a gradient elution.
Product Decomposes During Distillation Long-chain unsaturated esters can be susceptible to decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the product. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

Experimental Protocols

Method 1: Acetylation of Elaidyl Alcohol with Acetic Anhydride

This protocol is a general procedure based on the acetylation of long-chain alcohols.[2][5]

Materials:

  • Elaidyl alcohol

  • Acetic anhydride

  • Expansive graphite (catalyst)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (solvent)

  • 5% HCl solution

  • 5% NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve elaidyl alcohol (1 equivalent) in dichloromethane or chloroform.

  • Add acetic anhydride (2 equivalents per hydroxyl group).

  • Add a catalytic amount of expansive graphite (e.g., 200 mg for a 10 mmol scale reaction).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 0.5 to 6 hours.[2]

  • Upon completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate successively with 5% HCl, 5% NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Expected Yield:

Yields for acetylation of primary alcohols using this catalyst are reported to be high, often in the range of 92-99%.[2]

Method 2: Transesterification of Elaidyl Alcohol with Ethyl Acetate

This protocol is adapted from a general method for the acetylation of alcohols using ethyl acetate.[1][3]

Materials:

  • Elaidyl alcohol

  • Ethyl acetate (reagent and solvent)

  • Potassium hydroxide (KOH) or solid Sodium hydroxide (NaOH) (catalyst)

  • Diatomaceous earth (for filtration)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve elaidyl alcohol (1 equivalent) in ethyl acetate.

  • Add a catalytic amount of powdered KOH or pass the solution through a micro-column packed with solid NaOH.[3] For a 0.5 mmol scale reaction with KOH, 0.75 mmol of KOH can be used.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically fast, with high conversions observed in as little as 10 minutes for some alcohols.[1] Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Extract the product with diethyl ether or hexanes.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Expected Yield:

This method can provide good to excellent yields for primary alcohols.[1]

Data Presentation

The following table summarizes typical reaction conditions for ester synthesis that can be adapted for this compound.

ParameterMethod 1: Acetic AnhydrideMethod 2: Transesterification
Acetylating Agent Acetic AnhydrideEthyl Acetate
Catalyst Expansive GraphiteKOH or solid NaOH
Solvent Dichloromethane or ChloroformEthyl Acetate
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 0.5 - 6 hours10 minutes - several hours
Typical Yield >90%Good to excellent

Visualizations

Experimental Workflow for Acetylation of Elaidyl Alcohol

experimental_workflow start Start: Elaidyl Alcohol reactants Add Acetic Anhydride & Catalyst (e.g., Expansive Graphite) in Solvent (e.g., CH2Cl2) start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Work-up: 1. Filter Catalyst 2. Wash with 5% HCl, 5% NaHCO3, Brine 3. Dry with MgSO4 reaction->workup purification Purification: Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purification product Product: this compound purification->product troubleshooting_low_yield start Low Yield of This compound check_reactants Are reactants and solvents anhydrous? start->check_reactants check_catalyst Is the catalyst active? check_reactants->check_catalyst Yes solution_dry Dry reactants and solvents and repeat the experiment. check_reactants->solution_dry No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use a fresh batch of catalyst. check_catalyst->solution_catalyst No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Optimize temperature: - Increase if too low - Decrease if degradation occurs check_temp->solution_temp No solution_time Increase reaction time and monitor by TLC. check_time->solution_time No

References

Troubleshooting peak tailing in chromatography of 9(E)-Elaidyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 9(E)-Elaidyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian.[1][2] Peak tailing can compromise the accuracy and reliability of analytical results by decreasing resolution between adjacent peaks and leading to inaccurate quantification.[1]

Peak tailing is quantified using metrics like the Asymmetry Factor (As) or the Tailing Factor (Tf) .[3][4]

  • Asymmetry Factor (As): Calculated at 10% of the peak height, As = B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the peak midpoint.

  • Tailing Factor (Tf): Calculated at 5% of the peak height, Tf = (A+B)/2A.

A value of 1.0 indicates a perfectly symmetrical peak. In practice, an As value below 1.5 is often acceptable, but a value greater than 2.0 suggests a significant problem that needs to be addressed.[4]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For a relatively non-polar compound with a polar ester group like this compound, peak tailing in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the polar ester group of the analyte, causing secondary retention and peak tailing.[2][5]

  • Column Contamination: Accumulation of strongly retained sample components or impurities at the column inlet can disrupt the chromatography process.[1]

  • Mobile Phase pH: While less critical for an ester than for an acid or base, the mobile phase pH can influence the ionization state of residual silanols, affecting secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Column Bed Deformation: Voids in the column packing or a blocked inlet frit can cause non-uniform flow and peak tailing.[1]

In Gas Chromatography (GC), peak tailing can be caused by:

  • Column Activity: Active sites in the column, such as exposed silanols, can interact with the analyte.

  • Contamination: Non-volatile residues in the inlet or at the head of the column can cause tailing.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes.

  • Solvent Effects: Mismatches in polarity between the solvent, analyte, and stationary phase can lead to poor peak shape.[6]

Q3: Which type of column is best suited for the analysis of this compound to minimize peak tailing?

A3: For HPLC analysis, a high-purity, end-capped C18 or C8 column is a good starting point. End-capping deactivates many of the residual silanol groups, reducing the potential for secondary interactions.[1][5] For compounds prone to tailing, a polar-embedded or polar-endcapped column could also be considered, as these are designed to shield residual silanols and improve peak shape for polar analytes.[7][8]

For GC analysis, a mid-polarity to polar stationary phase, such as one containing a cyanopropyl functional group (e.g., HP-88), is often used for fatty acid esters to achieve good separation, including of geometric isomers.[9]

Troubleshooting Guides

Issue: Peak Tailing in HPLC Analysis

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound in reversed-phase HPLC.

Step 1: Evaluate the Extent of the Problem

  • Observe the chromatogram: Does the tailing affect only the this compound peak or all peaks?

    • All peaks tailing: Suspect a physical or system-wide issue, such as a blocked column frit or a void in the column packing.[3] Start with Step 2 .

    • Only the analyte peak tails: A chemical interaction is the more likely cause. Start with Step 3 .

Step 2: Investigate Physical and System Issues

  • Check for Column Contamination/Blockage:

    • Action: Reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol for a C18 column).

    • Rationale: This can dislodge particulates from the inlet frit.[3]

  • Inspect for Column Voids:

    • Action: If flushing doesn't work, replace the column with a new one of the same type.

    • Rationale: A sudden onset of tailing for all peaks can indicate a physical collapse of the column bed.[1] If a new column resolves the issue, the old one was compromised.

Step 3: Address Chemical Interactions

  • Minimize Silanol Interactions:

    • Action 1: Lower Mobile Phase pH. Add a small amount of a modifier like 0.1% acetic acid or 0.1% formic acid to the mobile phase.

    • Rationale: Lowering the pH (e.g., to ~3.0) protonates the acidic silanol groups, reducing their ability to interact with the polar ester group of the analyte.[5]

    • Action 2: Use a Highly Deactivated Column. Ensure you are using a high-quality, end-capped C18 column. If tailing persists, consider a column with a different chemistry, such as a polar-embedded phase.

    • Rationale: These columns are designed to minimize silanol interactions.[7]

  • Check for Column Overload:

    • Action: Dilute the sample by a factor of 10 and re-inject.

    • Rationale: If the peak shape improves and becomes more symmetrical, the original sample was too concentrated, leading to column overload.[1]

  • Ensure Mobile Phase and Sample Solvent Compatibility:

    • Action: Dissolve the this compound standard/sample in the initial mobile phase composition.

    • Rationale: Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Issue: Peak Tailing in GC Analysis

This guide addresses common causes of peak tailing for this compound in gas chromatography.

Step 1: Diagnose the Problem

  • Review the chromatogram: Is the tailing consistent across all injections? Did it appear suddenly?

    • Sudden onset: Suspect contamination from a recent sample or a problem with the inlet maintenance (e.g., septum coring).[10]

    • Gradual worsening: This may indicate a slow degradation of the column's stationary phase or accumulation of non-volatile residues.

Step 2: Perform Inlet Maintenance

  • Replace Consumables:

    • Action: Replace the inlet liner, septum, and O-ring.

    • Rationale: The inlet is a common source of contamination and activity. A dirty or active liner can cause peak tailing.

  • Check for Debris:

    • Action: With the inlet cool and the column removed, inspect the inlet for any visible particles (e.g., pieces of septum).

Step 3: Address Column and Flow Path Issues

  • Trim the Column:

    • Action: Trim 15-20 cm from the inlet end of the column and reinstall it.

    • Rationale: The front section of the column is most susceptible to contamination and degradation. Trimming this section can restore performance.

  • Verify Proper Column Installation:

    • Action: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.

    • Rationale: Improper installation can create dead volumes, leading to peak tailing.

  • Condition the Column:

    • Action: Bake out the column at a temperature slightly above the final method temperature (but below the column's maximum limit) for a few hours.

    • Rationale: This helps to remove any contaminants that may have built up on the stationary phase.

Data Presentation

The following table presents representative data on how column choice can affect peak asymmetry for lipid compounds, which can be analogous to the behavior of this compound.

Analyte Class (Similar to this compound)Column TechnologyAverage Tailing FactorImprovement
Phosphatidylcholines (PC)Conventional C181.5-
Phosphatidylcholines (PC)Core-Shell C181.220%
Phosphatidylcholines (PC)Bridged Ethyl Hybrid (BEH) C180.940%
Phosphatidylserines (PS)Conventional C181.8-
Phosphatidylserines (PS)Core-Shell C181.517%
Phosphatidylserines (PS)Bridged Ethyl Hybrid (BEH) C181.139%

This data is adapted from a study on lipid analysis and illustrates the potential impact of advanced column technologies on reducing peak tailing.[11] The Bridged Ethyl Hybrid (BEH) technology, in this case, showed a significant reduction in the tailing factor.

Experimental Protocols

Protocol 1: HPLC Column Flushing Procedure

This protocol is for flushing a contaminated reversed-phase C18 column to address peak tailing.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Reverse the column direction. Connect the outlet of the column to the injector.

  • Flush with a series of solvents. Use a flow rate of 1 mL/min for a standard 4.6 mm ID column. Flush with 20 column volumes of each of the following solvents in order:

    • Mobile phase without buffer salts (e.g., water/acetonitrile mixture)

    • 100% Water (for polar contaminants)

    • 100% Isopropanol (for non-polar contaminants)

    • 100% Acetonitrile (to prepare for re-equilibration)

  • Re-equilibrate the column. Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: GC Inlet Maintenance

This protocol details the routine maintenance of a GC inlet to prevent peak tailing.

  • Cool the inlet and oven. Ensure all heated zones are at a safe temperature.

  • Turn off carrier gas flow to the inlet.

  • Remove the autosampler and septum nut.

  • Remove the old septum and inlet liner. Use clean forceps to avoid transferring oils from your hands.

  • Inspect the inside of the inlet. Check for any visible contamination or debris. If necessary, clean with a solvent-moistened swab.

  • Install a new, deactivated inlet liner and a new septum.

  • Reassemble the inlet. Tighten the septum nut, but do not overtighten.

  • Restore carrier gas flow and check for leaks using an electronic leak detector.

  • Heat the inlet to the method temperature and allow it to equilibrate.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound q1 Does tailing affect all peaks? start->q1 all_peaks YES (All Peaks Tail) q1->all_peaks Yes one_peak NO (Analyte Peak Tails) q1->one_peak No system_issue Suspect Physical/System Issue all_peaks->system_issue chem_issue Suspect Chemical Interaction one_peak->chem_issue check_frit Action: Reverse & Flush Column system_issue->check_frit check_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Acetic Acid) chem_issue->check_ph result1 Problem Solved? check_frit->result1 check_void Action: Replace Column end_good Return to Routine Analysis check_void->end_good result2 Problem Solved? check_ph->result2 check_overload Action: Dilute Sample (1:10) check_overload->result2 check_column_chem Action: Use High-Purity, End-capped Column end_bad Consult Further (e.g., Manufacturer) check_column_chem->end_bad result1->check_void No result1->end_good Yes result2->check_overload No result2->check_column_chem No result2->end_good Yes

Caption: HPLC troubleshooting workflow for peak tailing.

SilanolInteraction cluster_surface Silica Stationary Phase Surface silanol Residual Silanol (Si-OH) interaction Secondary Interaction (Hydrogen Bonding) c18 C18 Chains elution Normal Elution (Hydrophobic Interaction) analyte This compound (with polar ester group) analyte->silanol Attraction analyte->c18 Primary Retention tailing Delayed Elution Causes Peak Tailing interaction->tailing

Caption: Mechanism of peak tailing due to silanol interactions.

References

Preventing degradation of 9(E)-Elaidyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 9(E)-Elaidyl acetate to prevent degradation. By understanding the factors that influence its stability and implementing proper procedures, users can ensure the integrity and purity of this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A: The primary factors that can cause the degradation of this compound, an unsaturated ester, are:

  • Oxidation: Exposure to atmospheric oxygen can lead to autoxidation, a free-radical chain reaction that is a major degradation pathway for unsaturated fatty acid esters.[1][2] This process can be initiated or accelerated by heat, light, and the presence of metal ions.[2]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester bond, yielding elaidic acid and acetic acid. This can be catalyzed by acidic or basic conditions.[2][3]

  • Heat: Elevated temperatures accelerate the rates of both oxidation and hydrolysis.[1][3][4]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate free-radical formation, leading to oxidation.[1][4]

  • Incompatible Materials: Contact with certain metals, such as copper or its alloys, can catalyze oxidative degradation.[1]

Q2: What are the optimal storage conditions for the long-term stability of this compound?

A: For long-term stability, this compound should be stored in a cool, dark, and inert environment. Refrigerated temperatures are recommended to significantly slow down potential degradation reactions.[1] Storage at -80°C has been shown to maintain the stability of fatty acid profiles in biological samples for up to 10 years.[5]

Q3: What type of container is best for storing this compound?

A: It is best to use amber glass bottles with a tight-fitting cap.[1] The amber glass protects the compound from light, and a tight seal prevents exposure to oxygen and moisture.[1] For small samples, storage adsorbed on silica gel may offer additional protection against autoxidation compared to storage on a glass surface alone.[6][7]

Q4: Should I add an antioxidant or stabilizer to my this compound sample?

A: For high-purity reagents used in research, it is generally not recommended to add stabilizers yourself, as this alters the composition of the material.[1] If your application is sensitive to such additives, the most effective strategy is to adhere strictly to optimal storage conditions (cold, dark, and an inert atmosphere).[1] Commercially, antioxidants like butylated hydroxytoluene (BHT) are sometimes added to preserve polyunsaturated fatty acids in biological samples during storage.[8]

Troubleshooting Guide

Q5: My sample of this compound has developed a yellow color. What does this indicate?

A: A change in color, such as the development of a yellow tint, is often an early sign of oxidation or the formation of polymeric impurities.[1] This is likely due to exposure to air and/or light.[1] While this is a visual indicator of degradation, significant degradation can occur before any color change is apparent.[1] Analytical confirmation is recommended to assess the purity of the sample.

Q6: I observed a change in the viscosity of my this compound sample. What could be the cause?

A: An increase in viscosity or the formation of a gel or solid polymer can be a sign of advanced degradation, particularly through oxidative polymerization.[1]

Q7: My analytical results (e.g., GC or HPLC) show unexpected peaks. Could this be due to degradation?

A: Yes, the appearance of new peaks in a chromatogram is a strong indication of degradation. These peaks represent degradation products. For unsaturated esters, these could include hydroperoxides, aldehydes, ketones, and smaller ester fragments resulting from the cleavage of the carbon-carbon double bond during oxidation. Forced degradation studies under acidic, basic, and oxidative conditions can help in identifying potential degradation products.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term)Slows down degradation reactions.[1]
-20°C to -80°C (Long-term)Significantly extends shelf life by minimizing molecular motion and reaction rates.[5][8]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents autoxidation by displacing oxygen.[1]
Light Dark (Amber vial)Protects from light-induced degradation.[1]
Container Tightly sealed amber glass bottlePrevents exposure to light, moisture, and oxygen.[1]
Purity Check Recommended every 6-12 monthsPeriodic analytical verification (e.g., by GC) ensures the material is still suitable for use.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity and assess the degradation of this compound over time under specific storage conditions.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • Internal standard (e.g., a stable fatty acid ester not present in the sample, such as methyl heptadecanoate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column like those coated with polyethylene glycol or a non-polar column like those with dimethylpolysiloxane)

  • Autosampler vials with inert caps

Procedure:

  • Initial Sample Preparation (Time Zero):

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard at a known concentration.

    • In an autosampler vial, combine a known volume of the sample stock solution and the internal standard stock solution. Dilute with the solvent to the final volume.

  • GC Analysis (Time Zero):

    • Set up the GC method with appropriate parameters for the oven temperature program, injector temperature, detector temperature, and carrier gas flow rate.

    • Inject the prepared sample onto the GC system.

    • Record the chromatogram and integrate the peaks corresponding to this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard. This will serve as the baseline for purity.

  • Sample Storage:

    • Store the bulk this compound sample under the desired conditions (e.g., in an amber vial at 4°C under nitrogen).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), take an aliquot of the stored sample.

    • Repeat steps 1 and 2 to prepare and analyze the sample.

  • Data Analysis:

    • Compare the peak area ratio of this compound to the internal standard at each time point with the time-zero measurement. A significant decrease in this ratio indicates degradation.

    • Examine the chromatograms for the appearance of new peaks, which would correspond to degradation products.

Visualizations

DegradationPathways UnsaturatedEster This compound (Unsaturated Ester) AlkylRadical Alkyl Radical (L.) UnsaturatedEster->AlkylRadical H abstraction Initiation Initiation (Heat, Light, Metal Ions) PeroxyRadical Peroxy Radical (LOO.) AlkylRadical->PeroxyRadical + O2 (fast) Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (LOOH) PeroxyRadical->Hydroperoxide + LH (propagation) UnsaturatedEster2 Unsaturated Ester (LH) AlkylRadical2 Alkyl Radical (L.) Hydroperoxide->AlkylRadical2 forms more radicals SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->SecondaryProducts Decomposition

Caption: Autoxidation pathway of an unsaturated ester.

StabilityWorkflow start Start: Receive This compound initial_analysis Time-Zero Analysis (e.g., GC, HPLC) start->initial_analysis storage Store under defined conditions (Temp, Light, Atmosphere) initial_analysis->storage timepoint Pre-defined Time Points (e.g., 1, 3, 6 months) storage->timepoint sampling Aliquot Sampling timepoint->sampling analysis Repeat Analysis sampling->analysis comparison Compare results to Time-Zero analysis->comparison decision Purity Acceptable? comparison->decision end_ok Continue Use decision->end_ok Yes end_fail Discard or Re-purify decision->end_fail No

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Analysis of 9(E)-Elaidyl Acetate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and optimization of 9(E)-Elaidyl acetate analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing elaidic acid by GC-MS?

A1: In its free form, elaidic acid is a highly polar compound that can form hydrogen bonds, leading to poor peak shape and adsorption issues within the GC system. Derivatization to its acetate ester, this compound, increases its volatility and reduces its polarity, making it more suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point and degree of unsaturation.[1]

Q2: What type of GC column is best suited for the analysis of this compound?

A2: For the separation of trans and cis isomers of fatty acid derivatives, highly polar capillary columns are recommended.[2][3] Look for columns with a stationary phase such as cyanopropyl silicone (e.g., HP-88, CP-Sil 88, SP-2560) or polyethylene glycol (e.g., SUPELCOWAX 10, DB-WAX).[2][3][4] These columns provide excellent resolution for geometric isomers.[3] For GC-MS applications, selecting a column with low bleed characteristics is crucial for obtaining clean mass spectra.[2]

Q3: What are the expected mass spectral fragments for this compound?

Q4: Should I use a split or splitless injection?

A4: The choice between split and splitless injection depends on the concentration of this compound in your sample. For trace-level analysis, a splitless injection is preferred as it introduces the entire sample volume onto the column, maximizing sensitivity.[7] For more concentrated samples, a split injection is used to prevent column overloading and ensure sharp peaks. A common split ratio for fatty acid analysis is 1:50 or 1:100.[3][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Sample overloading. 3. Non-volatile residues in the inlet.1. Deactivate the glass wool in the liner or use a liner with a built-in deactivation layer. Ensure the column is properly conditioned. 2. Dilute the sample or increase the split ratio. 3. Clean the injector and replace the liner and septum.[9]
No Peak Detected 1. Incomplete derivatization. 2. Leak in the GC system. 3. Incorrect MS acquisition parameters (e.g., wrong SIM ions).1. Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. 2. Perform a leak check, especially around the injector and column fittings. 3. Scan in full scan mode first to identify the characteristic ions of this compound, then build a SIM method for higher sensitivity.
Poor Separation of cis and trans Isomers 1. Inappropriate GC column. 2. Suboptimal oven temperature program.1. Use a highly polar capillary column (e.g., cyanopropyl silicone or polyethylene glycol stationary phase).[3] 2. Decrease the temperature ramp rate during the elution of the C18 isomers to improve resolution.
Baseline Noise or Ghost Peaks 1. Column bleed. 2. Contaminated carrier gas or gas lines. 3. Septum bleed.1. Condition the column according to the manufacturer's instructions. Use a low-bleed column suitable for MS.[2] 2. Use high-purity carrier gas and install traps to remove oxygen and moisture. 3. Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Derivatization of Elaidic Acid to this compound

This protocol is a suggested starting point and may require optimization.

  • Sample Preparation: Accurately weigh approximately 10 mg of the lipid extract or elaidic acid standard into a reaction vial.

  • Reagent Addition: Add 1 mL of a 1:1 mixture of acetic anhydride and pyridine.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Work-up: Cool the vial to room temperature. Add 1 mL of water to quench the excess acetic anhydride.

  • Extraction: Add 2 mL of hexane and vortex thoroughly for 1 minute. Centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the this compound to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Parameters for this compound Detection

These parameters are based on typical conditions for FAME analysis and should be used as a starting point for method development.[3][7][10]

Parameter Recommended Starting Value
GC Column Highly polar, e.g., HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (50:1) or Splitless (for trace analysis)
Oven Temperature Program Initial: 100°C, hold for 2 min Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 220°C, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 5 minutes

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Lipid Extract or Elaidic Acid Standard derivatization Derivatization: Acetic Anhydride + Pyridine start->derivatization 1 extraction Liquid-Liquid Extraction with Hexane derivatization->extraction 2 drying Drying with Sodium Sulfate extraction->drying 3 injection GC Injection drying->injection 4 separation Chromatographic Separation injection->separation 5 detection Mass Spectrometric Detection separation->detection 6 identification Peak Identification (Mass Spectrum) detection->identification 7 quantification Peak Integration and Quantification identification->quantification 8

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship cluster_objective Primary Objective cluster_key_factors Key Optimization Factors cluster_outcomes Desired Outcomes objective Accurate Detection of This compound derivatization Complete Derivatization objective->derivatization gc_column Appropriate GC Column (High Polarity) objective->gc_column gc_method Optimized GC Method (Temp. Program, Flow Rate) objective->gc_method ms_params Correct MS Parameters (Scan Range, SIM ions) objective->ms_params resolution Good Peak Resolution (cis/trans Separation) derivatization->resolution sensitivity High Sensitivity derivatization->sensitivity reproducibility Reproducible Results derivatization->reproducibility gc_column->resolution gc_column->sensitivity gc_column->reproducibility gc_method->resolution gc_method->sensitivity gc_method->reproducibility ms_params->resolution ms_params->sensitivity ms_params->reproducibility

Caption: Key factors for optimizing this compound detection.

References

Resolving co-elution of 9(E)-Elaidyl acetate with other lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving the co-elution of 9(E)-Elaidyl acetate with other lipids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

Q2: What are the common lipids that co-elute with this compound?

A: this compound is a trans-isomer of an 18-carbon monounsaturated fatty acid acetate. The most common co-eluting species are its cis-isomer, oleyl acetate (9(Z)-octadecenyl acetate), and other positional isomers of C18:1 acetates. Additionally, depending on the complexity of the sample matrix, other structurally similar lipids such as methyl esters of other C18 fatty acids (e.g., methyl oleate, methyl stearate) or other long-chain wax esters can also co-elute, particularly if the chromatographic method is not sufficiently optimized. The separation of cis and trans isomers is a well-known challenge in lipid analysis.[3]

Q3: How can I detect if I have a co-elution problem with my this compound peak?

A: There are several indicators of co-elution:

  • Peak Shape: Look for asymmetrical peaks, such as those with a shoulder, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[1][4]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS or LC-MS system, examine the mass spectrum across the peak. If the ion ratios change from the start to the end of the peak, it is a strong indication that more than one compound is present.[4]

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Data: For HPLC-UV analysis, a DAD or PDA detector can be used for peak purity analysis. If the UV spectra collected across the peak are not identical, co-elution is likely.[2]

  • Varying Analytical Conditions: A small, deliberate change in the method parameters, such as the temperature program in GC or the mobile phase composition in HPLC, may result in a change in the peak shape or the appearance of a previously unresolved peak, confirming co-elution.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving the co-elution of this compound with other lipids.

Troubleshooting Workflow for Co-elution

A Co-elution Suspected B Confirm Co-elution (Peak Shape, MS, DAD) A->B C Method Optimization (Existing Column) B->C Co-elution Confirmed D Change Column C->D Unsuccessful E Resolution Achieved C->E Successful D->E Successful F Consider Alternative Technique (e.g., 2D-GC, SFC) D->F Unsuccessful

Caption: A logical workflow for systematically troubleshooting co-elution issues.

Gas Chromatography (GC) Troubleshooting

Problem: My this compound peak is showing signs of co-elution in my GC-FID/GC-MS analysis.

Solution:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of more volatile compounds.

    • Reduce the ramp rate: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.

    • Incorporate an isothermal hold: A hold at a specific temperature can help to separate closely eluting compounds.

  • Adjust Carrier Gas Flow Rate:

    • Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.

  • Change the GC Column:

    • If optimizing the method parameters on your current column is unsuccessful, changing to a column with a different selectivity is the most effective solution. For separating cis/trans isomers of long-chain fatty acid derivatives, highly polar stationary phases are recommended.

    Table 1: Comparison of GC Columns for C18:1 Isomer Separation

Stationary PhasePolarityKey FeaturesTypical Application
SP-2560 Very HighPoly (biscyanopropyl siloxane)Excellent for detailed separation of cis/trans FAME isomers.[3]
SLB-IL111 Very HighIonic LiquidProvides unique selectivity and high resolution for cis/trans FAMEs.[3]
DB-FastFAME HighEngineered CyanopropylDesigned for rapid separation of FAME mixtures, including cis/trans isomers.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: I am observing co-elution of this compound in my HPLC-UV/HPLC-MS analysis.

Solution:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation. In normal-phase HPLC, a weaker mobile phase (less polar) will increase retention.

    • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Incorporate Additives: Small amounts of an acid (e.g., formic acid or acetic acid) can improve peak shape for acidic analytes.

  • Change the HPLC Column:

    • Stationary Phase Chemistry: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase. A C30 column can provide better shape selectivity for isomeric compounds. For very challenging separations, a silver ion (Ag+) HPLC column can be used, as it provides excellent separation of unsaturated lipids based on the number and geometry of the double bonds.

    Table 2: HPLC Column Selection Guide for Lipid Isomer Separation

Stationary PhaseSeparation PrincipleBest For
C18 HydrophobicityGeneral purpose reversed-phase separation of lipids.
C30 Hydrophobicity and Shape SelectivitySeparation of geometric (cis/trans) and positional isomers.
Silver Ion (Ag+) Pi-complexationHigh-resolution separation of unsaturated lipids based on double bond configuration.

Experimental Protocols

Protocol 1: High-Resolution GC-FID Analysis of C18:1 Acetate Isomers

This protocol is adapted from methods for the separation of fatty acid methyl esters (FAMEs) and is suitable for resolving this compound from its cis-isomer and other related lipids.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (20:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 5 min.

    • Ramp to 240 °C at 4 °C/min.

    • Hold at 240 °C for 20 min.

  • Detector:

    • Temperature: 260 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Helium): 25 mL/min

Protocol 2: Sample Preparation (Transesterification to Acetate)

This is a general protocol for the conversion of fatty alcohols to fatty acetates for GC analysis.

  • To approximately 1 mg of the lipid sample in a screw-capped vial, add 1 mL of a 1:1 mixture of acetic anhydride and pyridine.

  • Seal the vial and heat at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of hexane and 2 mL of water.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the acetylated lipids to a new vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of hexane for GC injection.

Signaling Pathway

While this compound itself is not a primary signaling molecule, its parent fatty acid, elaidic acid, has been shown to be involved in cellular signaling pathways related to inflammation and cellular senescence. The following diagram illustrates a simplified pathway initiated by elaidic acid.

EA Elaidic Acid LR Lipid Rafts EA->LR Integrates into IL1R IL-1R LR->IL1R Enriches MyD88 MyD88 IL1R->MyD88 Activates TAK1 TAK1 MyD88->TAK1 Activates NFkB NF-κB TAK1->NFkB Activates SASP SASP (Inflammation, Senescence) NFkB->SASP Induces

Caption: Simplified signaling pathway of elaidic acid-induced inflammation.[5]

References

Minimizing isomerization during the synthesis of 9(E)-Elaidyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9(E)-Elaidyl acetate. Our focus is on minimizing isomerization to the (Z)-isomer, oleyl acetate, ensuring high purity of the desired (E)-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound can be synthesized through several esterification methods, including:

  • Fischer Esterification: Direct acid-catalyzed esterification of elaidic acid with an acetylating agent. This method is cost-effective but can be prone to isomerization under harsh conditions (e.g., high temperatures).

  • Steglich Esterification: A mild, DCC or EDC-mediated coupling of elaidic acid and an alcohol, catalyzed by DMAP. It is well-suited for acid-sensitive substrates.[1][2][3]

  • Mitsunobu Reaction: This reaction converts elaidyl alcohol to the acetate with inversion of stereochemistry, though for a primary alcohol like elaidyl alcohol, it proceeds with retention of the double bond geometry under mild conditions.[4]

  • Enzymatic Esterification: Utilizes lipases to catalyze the esterification under very mild and highly selective conditions, which typically preserves the stereochemistry of the fatty acid.

Q2: Which synthetic method offers the best stereoselectivity for producing the (E)-isomer?

A2: For maximizing the retention of the (E)-geometry, milder, kinetically controlled methods are preferable to thermodynamically controlled reactions like traditional Fischer esterification.

  • Steglich and Mitsunobu reactions are performed under mild, neutral conditions and are known to be highly effective for sensitive substrates, thus minimizing the risk of isomerization.[1][4]

  • Enzymatic esterification using specific lipases is also an excellent choice for preserving the double bond's configuration due to the high selectivity of the enzyme.

Q3: How can I accurately determine the E/Z isomer ratio in my final product?

A3: The most common and effective methods for quantifying the isomeric ratio of this compound to its (Z)-isomer are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and quantification of the isomers. Derivatization may be necessary depending on the column and detector used.[5][6]

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is particularly powerful for separating geometric isomers of fatty acid esters. The silver ions on the stationary phase interact differently with the cis and trans double bonds, allowing for their separation.[7]

Troubleshooting Guides

Issue 1: Low E/Z Isomer Ratio (High Z-Isomer Content)

Q: My final product contains a significant amount of the (Z)-isomer, oleyl acetate. What are the likely causes and how can I fix this?

A: A high content of the (Z)-isomer indicates that isomerization occurred during the synthesis. Here are the common causes and solutions depending on the method used:

Potential Cause Recommended Solution
High Reaction Temperature (Fischer Esterification): Acid-catalyzed esterification at elevated temperatures can promote the equilibrium between the more stable (E)-isomer and the (Z)-isomer.Switch to a milder esterification method like Steglich or enzymatic catalysis. If using Fischer esterification, lower the reaction temperature and extend the reaction time.
Prolonged Reaction Time with Acid Catalyst: Even at moderate temperatures, extended exposure to an acid catalyst can lead to isomerization.Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed. Neutralize the acid catalyst promptly during workup.
Use of a Non-Stereoselective Reagent: Certain reagents or reaction conditions may not be suitable for preserving the double bond geometry.For a stereoretentive synthesis, consider methods known for their mildness, such as the Steglich esterification or enzymatic methods.
Isomerization during Purification: Exposure to acidic or basic conditions, or high heat during distillation, can cause isomerization.Use neutral purification methods like flash column chromatography on silica gel. If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
Issue 2: Incomplete Reaction or Low Yield

Q: I am observing a low conversion of my starting material (elaidic acid or elaidyl alcohol). How can I improve the yield?

A: Low yields can result from several factors related to reaction conditions and reagent quality.

Potential Cause Recommended Solution
Presence of Water (Steglich/Fischer): Water can hydrolyze the activated intermediate in Steglich esterification or shift the equilibrium back to the starting materials in Fischer esterification.Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and consider adding molecular sieves to the reaction mixture.
Deactivated Coupling Agent (Steglich): DCC and EDC are sensitive to moisture and can degrade over time.Use a fresh bottle of the coupling agent or purify the existing stock.
Insufficient Catalyst (Steglich): DMAP is crucial for the reaction to proceed at a reasonable rate.Ensure the correct catalytic amount of DMAP (typically 5-10 mol%) is used.
Poor Reagent Quality (Mitsunobu): DEAD or DIAD and triphenylphosphine can degrade upon storage.Use fresh or purified reagents. The quality of triphenylphosphine can be checked by ³¹P NMR.
Steric Hindrance: Although elaidyl alcohol is a primary alcohol, steric hindrance around the reaction center can slow down the reaction.For sterically hindered substrates in a Mitsunobu reaction, using a more acidic nucleophile like 4-nitrobenzoic acid can sometimes improve yields.[8]

Data Presentation: Comparison of Synthetic Methods

While direct comparative data for this compound is scarce, the following table summarizes the expected outcomes based on the characteristics of each method for unsaturated fatty acid esterification.

Method Typical Reagents Temperature Expected Yield Expected E/Z Ratio Key Advantages Key Disadvantages
Steglich Esterification Elaidic acid, Acetic acid, DCC/EDC, DMAPRoom Temp.High>98:2Mild conditions, high stereoretention.[1][2][3]Byproducts can be difficult to remove.
Mitsunobu Reaction Elaidyl alcohol, Acetic acid, PPh₃, DEAD/DIAD0°C to Room Temp.Good to High>98:2Mild conditions, reliable for sensitive substrates.[4]Stoichiometric byproducts require careful purification.
Enzymatic Esterification Elaidic acid, Vinyl acetate, Immobilized Lipase30-50°CGood to High>99:1Extremely high selectivity, environmentally friendly.Longer reaction times, cost of enzyme.
Fischer Esterification Elaidic acid, Acetic anhydride, H₂SO₄ (cat.)RefluxVariableVariable (can be low)Inexpensive reagents, scalable.Harsh conditions can cause significant isomerization.

Experimental Protocols

Protocol 1: Steglich Esterification of Elaidic Acid

This protocol is designed to favor high stereoretention.

Materials:

  • Elaidic Acid

  • Acetic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve elaidic acid (1.0 eq) in anhydrous DCM.

  • Add acetic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (staining with permanganate).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 5% HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure this compound.

Protocol 2: Mitsunobu Reaction with Elaidyl Alcohol

This protocol utilizes the Mitsunobu reaction for a mild esterification.

Materials:

  • Elaidyl Alcohol

  • Acetic Acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve elaidyl alcohol (1.0 eq), acetic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Visualizations

Diagram 1: General Workflow for Stereoselective Synthesis

SynthesisWorkflow General Workflow for Stereoselective Synthesis of this compound cluster_start Starting Materials cluster_reaction Stereoselective Esterification cluster_purification Purification & Analysis cluster_end Final Product Start_Acid Elaidic Acid Steglich Steglich Esterification Start_Acid->Steglich Enzymatic Enzymatic Catalysis Start_Acid->Enzymatic Start_Alcohol Elaidyl Alcohol Mitsunobu Mitsunobu Reaction Start_Alcohol->Mitsunobu Start_Alcohol->Enzymatic Workup Aqueous Workup Steglich->Workup Mitsunobu->Workup Enzymatic->Workup Chromatography Column Chromatography Workup->Chromatography HPLC Ag-HPLC Chromatography->HPLC For high purity Analysis GC-MS Analysis Chromatography->Analysis HPLC->Analysis Product Pure this compound Analysis->Product

Caption: Workflow for synthesis and purification of this compound.

Diagram 2: Logical Flow for Troubleshooting Isomerization

TroubleshootingIsomerization Troubleshooting Guide for High (Z)-Isomer Content Start High (Z)-Isomer Detected by GC-MS/HPLC Q_Method Which synthesis method was used? Start->Q_Method A_Fischer Fischer Esterification Q_Method->A_Fischer Harsh Acidic A_Mild Steglich/Mitsunobu Q_Method->A_Mild Mild Cause_Fischer_Temp High Temperature or Prolonged Acid Exposure A_Fischer->Cause_Fischer_Temp Cause_Mild_Impurity Acidic/Basic Impurities during workup/purification? A_Mild->Cause_Mild_Impurity Solution_Fischer Reduce temperature, shorten reaction time, or switch to a milder method. Cause_Fischer_Temp->Solution_Fischer Solution_Neutralize Ensure thorough neutralization after workup. Use neutral chromatography conditions. Cause_Mild_Impurity->Solution_Neutralize Yes Solution_Recheck Re-evaluate starting material purity. (Z)-isomer may be present initially. Cause_Mild_Impurity->Solution_Recheck No

Caption: Decision tree for addressing unwanted isomerization.

References

Dealing with poor solubility of 9(E)-Elaidyl acetate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 9(E)-Elaidyl acetate.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues encountered during the solubilization of this compound for experimental use.

Question 1: My this compound won't dissolve directly in my aqueous buffer. What should I do first?

Answer:

Direct dissolution of highly hydrophobic molecules like this compound in aqueous media is generally not feasible. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous experimental medium.

Based on the properties of similar long-chain fatty acids and their esters, the following organic solvents are recommended for preparing a stock solution:

  • Dimethyl sulfoxide (DMSO) [1][2]

  • Ethanol [3]

  • Dimethylformamide (DMF) [3]

  • Ethyl acetate [4]

Recommended Starting Protocol:

  • Attempt to dissolve this compound in a small volume of one of the recommended organic solvents to create a high-concentration stock solution (e.g., 10-100 mg/mL).

  • Once dissolved, dilute this stock solution into your aqueous buffer to achieve the final desired concentration.

  • When diluting, add the stock solution dropwise to the vigorously stirring aqueous medium to facilitate dispersion and minimize immediate precipitation.

Question 2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue when working with hydrophobic compounds. Here are several strategies to overcome this, ranging from simple to more complex formulations:

  • Decrease the Final Concentration of the Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, to minimize both toxicity to cells and the risk of precipitation.[5]

  • Use a Co-solvent: In addition to the primary organic solvent for the stock, adding a co-solvent to the aqueous medium can improve solubility.[5]

  • Utilize a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

  • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules like fatty acid esters.[6][7][8][9]

  • Formulate an Emulsion or Liposomes: For in vivo or cell culture experiments, formulating this compound into an emulsion or liposomes can be a highly effective delivery method.[10][11][12][13][14]

Below is a troubleshooting workflow to guide your selection of a suitable method.

CoSolventProtocol Start Start Step1 1. Prepare Stock Solution: Dissolve this compound in DMSO (e.g., 50 mg/mL). Start->Step1 Step3 3. Dilution: Slowly add the DMSO stock to the vigorously stirring co-solvent/aqueous phase. Step1->Step3 Step2 2. Prepare Co-solvent/Aqueous Phase: Mix PEG400 and aqueous buffer. (e.g., 10% PEG400 in PBS). Step2->Step3 Step4 4. Final Formulation: Adjust to final volume with aqueous buffer. Ensure final DMSO concentration is low (e.g., <1%). Step3->Step4 End End Step4->End LiposomeProtocol Start Start Step1 1. Co-dissolve Lipids and Drug: Dissolve phospholipids (e.g., DSPC, cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask. Start->Step1 Step2 2. Create Thin Film: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. Step1->Step2 Step3 3. Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonicating. This forms multilamellar vesicles (MLVs). Step2->Step3 Step4 4. Size Reduction (Optional): Extrude the MLV suspension through polycarbonate membranes of a defined pore size to create small unilamellar vesicles (SUVs). Step3->Step4 End End: Liposome Suspension Step4->End

References

Technical Support Center: Analysis of 9(E)-Elaidyl Acetate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9(E)-Elaidyl acetate and similar long-chain unsaturated esters in mass spectrometry applications.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low intensity molecular ion peak (M+) This compound is a long-chain unsaturated ester, which can lead to extensive fragmentation and a weak or absent molecular ion peak, especially with electron ionization (EI).[1][2]- Use a soft ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) to increase the abundance of the molecular ion.[1][3]- Lower the ionization energy in your EI source, if possible.- Ensure proper tuning of the mass spectrometer.
Poor chromatographic peak shape (tailing or fronting) - Inappropriate GC column polarity.- Active sites in the GC inlet or column.- Sample overload.- Use a non-polar or mid-polarity column suitable for fatty acid ester analysis.- Deactivate the GC inlet liner and use a deactivated column.- Dilute the sample.
Difficulty in determining the double bond position Standard EI mass spectrometry often does not provide clear fragmentation to pinpoint the exact location of the double bond in unsaturated fatty acid esters.[2][4]- Derivatize the double bond prior to GC-MS analysis (e.g., with dimethyl disulfide - DMDS).- Employ tandem mass spectrometry (MS/MS) techniques to induce specific fragmentation around the double bond.[3][5]- Use chemical ionization (CI) with a reagent gas like acetonitrile, which can form adducts that fragment to reveal double bond position.
Contamination peaks in the spectrum - Contamination from the sample preparation (e.g., solvents, glassware).- Column bleed from the GC.- Contamination in the mass spectrometer source.- Run a solvent blank to identify contaminant peaks.- Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.- Condition the GC column according to the manufacturer's instructions.- Perform a bake-out of the MS source.
Isomeric co-elution cis and trans isomers (like elaidic vs. oleic acid derivatives) may have very similar retention times and mass spectra, making differentiation difficult.[6]- Use a highly efficient capillary GC column (e.g., >30 m) to improve separation.- Optimize the GC temperature program to maximize the resolution between isomers.- While mass spectra may be nearly identical, slight differences in ion ratios might be observable with high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion for this compound?

A1: The molecular formula for 9(E)-Elaidic acid (C18H34O2) acetate (adding C2H2O) is C20H36O2. The expected monoisotopic mass is approximately 308.27 g/mol . Therefore, you should look for the molecular ion (M+) at an m/z of 308.

Q2: What are the key fragmentation patterns to expect for this compound in Electron Ionization (EI) Mass Spectrometry?

  • Loss of the acetate group: A prominent peak corresponding to the loss of acetic acid (CH3COOH, 60 Da) or the acetoxy radical (•OCH3CO, 59 Da) is expected. This would result in a fragment ion at m/z 248 or 249.

  • McLafferty Rearrangement: For esters, a characteristic McLafferty rearrangement can occur, leading to a protonated carboxylic acid fragment. For an acetate, this would be protonated acetic acid, resulting in a peak at m/z 61.

  • Acylium Ion: Cleavage of the C-O bond of the ester can produce a stable acylium ion, [CH3CO]+, at m/z 43. This is often the base peak in the spectra of acetates.

  • Aliphatic Chain Fragmentation: The long hydrocarbon chain will undergo fragmentation, typically producing a series of ions separated by 14 Da (corresponding to CH2 groups).[7] The presence of the double bond will influence the relative abundance of these fragments.

Q3: How can I confirm the identity of this compound if a reference spectrum is unavailable?

A3: Confirmation can be achieved through a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion and key fragments to confirm their elemental composition.

  • Gas Chromatography-Retention Index (GC-RI): Compare the retention index of your analyte to literature values for similar compounds on the same type of GC column.

  • Chemical Derivatization: As mentioned in the troubleshooting guide, derivatizing the double bond will produce a predictable mass shift and fragmentation pattern, confirming its presence and location.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you have an isolated sample, 1H and 13C NMR will provide definitive structural information.

Q4: What type of GC column is recommended for the analysis of this compound?

A4: A non-polar or medium-polarity column is generally recommended for the analysis of fatty acid esters. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) or a polyethylene glycol (wax) type column for separating isomers.[8]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a high-purity solvent such as hexane or ethyl acetate to a final concentration of approximately 100 µg/mL.
  • Vortex the sample to ensure it is fully dissolved.
  • Transfer an aliquot to an autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
InjectorSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program- Initial Temperature: 150 °C, hold for 1 min- Ramp: 10 °C/min to 300 °C- Hold: 5 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Solvent Delay3 min
Transfer Line Temp.280 °C

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to this compound.
  • Examine the mass spectrum of the peak.
  • Identify the molecular ion (if present) and key fragment ions.
  • Compare the obtained spectrum with theoretical fragmentation patterns and any available library spectra of similar compounds.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

G Predicted EI Fragmentation of this compound cluster_main cluster_frags Major Fragments M This compound C20H36O2 M+• at m/z 308 F1 [M - CH3COOH]+• m/z 248 Loss of Acetic Acid M->F1 -60 Da F2 [CH3CO]+ m/z 43 Acylium Ion (Base Peak) M->F2 α-cleavage F3 [CH3COOH2]+ m/z 61 McLafferty Rearrangement M->F3 γ-H transfer F4 Alkenyl Fragments (e.g., CnH2n-1, CnH2n-2) M->F4 Chain Cleavage

Caption: Predicted fragmentation of this compound.

References

How to remove impurities from a 9(E)-Elaidyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9(E)-Elaidyl Acetate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and efficient method is the acetylation of elaidyl alcohol using an acetylating agent such as acetic anhydride. This reaction is often catalyzed by a base like pyridine or 4-(Dimethylamino)pyridine (DMAP), or performed under solvent-free conditions. The general reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acetic anhydride.

Q2: What are the primary impurities I should expect in my crude this compound?

The primary impurities typically include:

  • Unreacted Elaidyl Alcohol: Due to incomplete reaction.

  • Excess Acetic Anhydride & Acetic Acid: Acetic anhydride is readily hydrolyzed to acetic acid, which will be present in the crude mixture.

  • Catalyst Residues: If a catalyst such as DMAP or pyridine was used.

  • cis-Isomer (Oleyl Acetate): If the starting elaidyl alcohol contained its cis-isomer, oleyl alcohol.

Q3: How can I monitor the progress of the acetylation reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the starting elaidyl alcohol, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a silica gel plate, you can visualize the consumption of the alcohol and the formation of the less polar product, elaidyl acetate.

Q4: My final product has a purity of less than 99%. What is the most effective final purification step?

For achieving high purity (>99%), flash column chromatography on silica gel is the most effective method. It excels at separating the target ester from structurally similar impurities like the starting alcohol or isomeric byproducts.[1][2]

Q5: Can I use distillation to purify this compound?

While distillation is a common purification technique for esters, this compound has a high boiling point. Vacuum distillation would be required, but it may not be effective at removing impurities with similar boiling points, such as elaidyl alcohol. It is more suitable for removing low-boiling contaminants prior to other purification steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient catalyst or reaction time. 3. Product loss during aqueous workup (e.g., emulsion formation). 4. Inefficient extraction or purification.1. Monitor reaction by TLC until starting material is consumed. 2. Increase reaction time or temperature moderately. Ensure catalyst is active. 3. Add brine (saturated NaCl solution) during the aqueous wash to break emulsions and reduce the solubility of the organic product in the aqueous phase.[3] 4. Optimize column chromatography conditions (e.g., column dimensions, gradient elution).
Product Contaminated with Unreacted Elaidyl Alcohol 1. Incomplete reaction. 2. Insufficient amount of acetylating agent. 3. Ineffective purification.1. Ensure the reaction goes to completion using TLC analysis. 2. Use a slight excess (1.2-1.5 equivalents) of acetic anhydride. 3. Perform flash column chromatography. The more polar elaidyl alcohol will elute much later than the nonpolar elaidyl acetate.
Acidic Impurities (e.g., Acetic Acid) Present in Final Product 1. Incomplete neutralization during workup. 2. Insufficient washing.1. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[4] 2. Follow the bicarbonate wash with a water wash and then a brine wash to remove residual salts and water.
Product Appears Yellow or Colored 1. Use of aged or impure starting materials. 2. Side reactions caused by excessive heat.1. Ensure the purity of elaidyl alcohol and acetic anhydride before starting. 2. Run the reaction at the recommended temperature (e.g., room temperature or slightly elevated, ~60°C)[5]. 3. If color persists, consider passing the product solution through a small plug of activated carbon or silica gel.
GC-MS Analysis Shows Isomeric Impurity (Oleyl Acetate) The starting elaidyl alcohol was contaminated with its cis-isomer, oleyl alcohol.This is difficult to remove post-synthesis as the properties are very similar. Purification of the starting elaidyl alcohol is recommended. Silver ion chromatography (TLC or column) can be used to separate cis and trans isomers.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the acetylation of elaidyl alcohol.[5]

  • Reaction Setup: In a round-bottom flask, dissolve elaidyl alcohol (1.0 eq) in a suitable solvent like dichloromethane or use solvent-free conditions.

  • Addition of Reagents: Add acetic anhydride (1.5 eq). If catalysis is needed, add a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to 60°C. Monitor the reaction progress by TLC every 30 minutes.

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v).

    • Visualization: Use an iodine chamber or a phosphomolybdic acid stain. The product spot (Rf ≈ 0.7-0.8) will be higher (less polar) than the starting alcohol spot (Rf ≈ 0.2-0.3).

  • Quenching: Once the elaidyl alcohol spot is no longer visible, cool the mixture to room temperature and quench by slowly adding water to hydrolyze excess acetic anhydride.

Protocol 2: Workup and Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Aqueous Wash:

    • Wash the organic layer with water (2x).

    • Wash with saturated sodium bicarbonate solution (2x) to remove acetic acid.[4]

    • Wash with brine (1x) to remove residual water and inorganic salts.[3]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Flash Column Chromatography:

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 5% ethyl acetate in hexane).

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Purity and Yield Benchmarks for Fatty Acid Ester Synthesis

This table provides typical analytical results from purification methods for long-chain fatty acid esters, offering a benchmark for experimental outcomes.

Purification Method Typical Purity (by GC-MS) Expected Yield Range Key Impurities Removed
Aqueous Wash + Drying 85-95%80-95%Acetic acid, water-soluble catalysts.
Column Chromatography >99%70-90%Unreacted alcohol, isomeric impurities, non-polar byproducts.[7]
Vacuum Distillation 90-98%60-85%Low-boiling solvents and reagents.

Note: Yields are highly dependent on reaction scale and efficiency.

Table 2: Analytical Parameters for Quality Control
Analytical Method Parameter Typical Value/Observation for this compound
TLC (Silica Gel) Rf value (Hexane:EtOAc 9:1)~0.75 (less polar than elaidyl alcohol at ~0.25)
GC-MS Retention TimeVaries with column and method; should show a single major peak.[8][9]
1H NMR (CDCl₃) Acetate methyl protons (-OCOCH₃)Singlet at ~2.05 ppm.
1H NMR (CDCl₃) Methylene protons (-CH₂OAc)Triplet at ~4.05 ppm.
1H NMR (CDCl₃) Vinylic protons (-CH=CH-)Multiplet at ~5.4 ppm.

Visualizations

PurificationWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification crude_product Crude Reaction Mixture (Elaidyl Acetate, Alcohol, Acetic Acid) extraction Dilute with Ether/ Ethyl Acetate crude_product->extraction wash_h2o Wash with Water extraction->wash_h2o wash_bicarb Wash with Sat. NaHCO3 (Removes Acetic Acid) wash_h2o->wash_bicarb wash_brine Wash with Brine (Breaks Emulsions) wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate column Silica Gel Column Chromatography (Hexane/EtOAc Gradient) concentrate->column pure_product Pure this compound (>99% Purity) column->pure_product

Caption: Workflow for the purification of this compound.

ColumnChromatography cluster_setup Setup cluster_elution Elution Gradient cluster_collection Fraction Collection load Load Crude Product onto Silica Gel Column elute_nonpolar Elute with Low Polarity Solvent (e.g., 100% Hexane -> 2% EtOAc) load->elute_nonpolar elute_polar Increase Polarity (e.g., 5-10% EtOAc) elute_nonpolar->elute_polar collect_product Collect Fractions of This compound (Nonpolar) elute_nonpolar->collect_product collect_impurity Collect Fractions of Elaidyl Alcohol (Polar) elute_polar->collect_impurity waste Discard Intermediary/ Empty Fractions

Caption: Principle of impurity separation by column chromatography.

References

Enhancing the stability of 9(E)-Elaidyl acetate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the stability of 9(E)-Elaidyl acetate stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter with your this compound stock solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.- Lower the final concentration in the aqueous buffer.- Increase the percentage of organic co-solvent (ensure it does not exceed levels that affect your experimental system, typically <0.5%).- Use a surfactant or emulsifier to increase solubility.
Inconsistent experimental results Degradation of the stock solution due to improper storage or handling.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Ensure the solution is stored under an inert atmosphere (argon or nitrogen) and protected from light.
Cloudy or hazy solution after preparation Incomplete dissolution of this compound.- Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.- Use sonication to break down any aggregates and ensure complete solubilization.
Change in color or odor of the stock solution Oxidation of the unsaturated fatty acid chain.- Discard the solution immediately.- When preparing new solutions, use solvents that have been purged with an inert gas to remove dissolved oxygen.- Store solutions in amber glass vials to protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing high-concentration stock solutions of this compound, it is recommended to use an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or chloroform. The choice of solvent may depend on the specific requirements of your experiment and downstream applications. For cell-based assays, ethanol or DMSO are common choices, ensuring the final solvent concentration in the culture medium is minimal to avoid toxicity.

Q2: How should I store my this compound stock solutions to ensure long-term stability?

A2: To ensure the long-term stability of your this compound stock solutions, they should be stored at low temperatures, protected from light and oxygen. For optimal stability, store aliquots in amber glass vials with Teflon-lined caps at -80°C under an inert atmosphere like argon or nitrogen.[1] Storing at -20°C is also acceptable for shorter durations. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The primary degradation pathway for this compound, an unsaturated fatty acid ester, is oxidation. The double bond in the elaidic acid portion of the molecule is susceptible to attack by oxygen, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

Q4: How can I check the stability of my this compound stock solution?

A4: The stability of your stock solution can be assessed by monitoring for signs of degradation. Visual inspection for precipitation, color change, or odor can be indicative of instability. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the presence of degradation products. The peroxide value can also be measured to quantify the extent of initial oxidation.

Quantitative Stability Data

The following table provides estimated stability data for this compound in common organic solvents under different storage conditions. This data is extrapolated from studies on similar long-chain unsaturated fatty acid esters and general principles of lipid stability.

Solvent Storage Temperature Estimated Stability (Time to >5% Degradation) Key Considerations
EthanolRoom Temperature (~25°C)< 1 monthProne to oxidation. Avoid prolonged storage.
4°C1-3 monthsReduced oxidation compared to room temperature.
-20°C> 12 monthsGood for medium to long-term storage.
-80°C> 2 yearsOptimal for long-term archival storage.[1]
DMSORoom Temperature (~25°C)< 1 monthSimilar to ethanol, susceptible to oxidation.
4°C1-3 monthsBetter than room temperature, but still limited.
-20°C> 12 monthsRecommended for routine long-term storage.
-80°C> 2 yearsExcellent for preserving integrity over extended periods.[1]
ChloroformRoom Temperature (~25°C)< 2 weeksCan contain acidic impurities that promote degradation.
4°C< 1 monthUnstable for extended periods.
-20°C6-12 monthsUse high-purity, stabilized chloroform if necessary.
-80°C1-2 yearsNot the preferred solvent for long-term storage.

Note: The stability of the solutions is highly dependent on the purity of the solvent, the exclusion of oxygen and light, and the quality of the storage container.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in Ethanol

Materials:

  • This compound (neat oil)

  • Anhydrous ethanol (200 proof), purged with argon or nitrogen for 15 minutes

  • Amber glass vial with a Teflon-lined cap

  • Glass syringe or pipette

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a sterile amber glass vial, add the desired amount of this compound using a glass syringe or pipette. For example, to prepare 1 mL of a 10 mM solution, use 3.105 mg of this compound (Molecular Weight: 310.52 g/mol ).

  • Add the appropriate volume of degassed anhydrous ethanol to the vial.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the oil is completely dissolved.

  • If dissolution is slow, briefly sonicate the vial in a water bath at room temperature.

  • Flush the headspace of the vial with argon or nitrogen before tightly sealing the cap.

  • Store the stock solution at -20°C or -80°C.

Protocol for Assessing the Oxidative Stability of this compound Stock Solutions using Peroxide Value

Principle: This protocol determines the concentration of peroxides, the primary products of lipid oxidation. The peroxide value (PV) is a measure of the extent of initial oxidation.

Materials:

  • This compound stock solution

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately pipette a known volume of the this compound stock solution into a flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to mix.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution, which will produce a blue color.

  • Continue the titration with sodium thiosulfate, shaking constantly, until the blue color disappears.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kilogram of sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh 9(E)-Elaidyl Acetate add_solvent Add Degassed Organic Solvent weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve inert_gas Flush with Inert Gas dissolve->inert_gas store Store at -20°C or -80°C inert_gas->store sample Take Aliquot of Stock Solution store->sample For Experimentation or QC Check analysis Perform Analytical Test (e.g., HPLC, PV) sample->analysis data Analyze Data for Degradation Products analysis->data

Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.

degradation_pathway start This compound (Unsaturated Ester) peroxides Lipid Hydroperoxides (Primary Oxidation Products) start->peroxides Oxidation initiators Initiators (Light, Heat, Metal Ions) initiators->start oxygen Oxygen (O2) oxygen->start secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) peroxides->secondary Decomposition degradation Loss of Compound Integrity & Inconsistent Results secondary->degradation

Caption: Simplified signaling pathway of oxidative degradation for this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 9(E)-Elaidyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 9(E)-Elaidyl acetate is critical. This guide provides an objective comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate method depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. This document outlines the validation parameters and experimental protocols for each method to aid in making an informed decision.

Comparison of Validation Parameters

The performance of any analytical method is assessed through a set of validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Below is a summary of typical performance data for the quantification of this compound using GC-MS and HPLC-UV.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.5 - 500 µg/mL
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Specificity High (Mass spectral data provides structural confirmation)Moderate (Dependent on chromatographic resolution)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step to a more volatile form, typically a fatty acid methyl ester (FAME), is common practice.

Sample Preparation (Transesterification)

  • Aliquot Preparation: Transfer a known volume or weight of the sample containing this compound into a screw-capped glass tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog or a fatty acid ester of a different chain length) to the sample.

  • Transesterification: Add 1 mL of 2% (v/v) sulfuric acid in methanol to the tube.

  • Heating: Cap the tube tightly and heat at 80°C for 1 hour to facilitate the conversion of this compound to its corresponding fatty acid methyl ester.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture for 1 minute and then centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Chromatographic Conditions

  • Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the quantification of non-volatile compounds. This compound can be analyzed directly if it exhibits sufficient UV absorbance, typically at lower wavelengths.

Sample Preparation

  • Extraction: If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the this compound. A common approach is extraction with a mixture of hexane and isopropanol.

  • Dilution: Dissolve the extracted residue or a known amount of the direct sample in the mobile phase to a concentration within the linear range of the method.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile/water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 205 nm.[3]

  • Injection Volume: 20 µL.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Transesterification Transesterification (H2SO4 in Methanol, 80°C) Add_IS->Transesterification Extraction Hexane Extraction Transesterification->Extraction Collect Collect Organic Layer Extraction->Collect Injection GC Injection Collect->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

GC-MS Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC-UV Experimental Workflow

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound, with distinct advantages and disadvantages. GC-MS offers superior sensitivity and specificity due to the combination of chromatographic separation and mass spectral detection.[4] However, it requires a derivatization step, which can add to the sample preparation time and potential for error. HPLC-UV is a more direct method that may not require derivatization, making it simpler and faster for routine analysis.[5] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The validation data presented in this guide provides a baseline for what can be expected from each technique, and the detailed protocols offer a starting point for method development and implementation.

References

Comparative study of the enzymatic incorporation of elaidyl vs. oleyl groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subtle difference in the stereochemistry of elaidic acid (a trans fatty acid) and oleic acid (a cis fatty acid) leads to significant variations in their enzymatic processing and subsequent metabolic fates. This guide provides an objective comparison of the enzymatic incorporation of elaidyl and oleyl groups, supported by experimental data, to illuminate the biochemical basis for their distinct physiological effects.

Quantitative Comparison of Enzymatic Reactions

The enzymatic incorporation of elaidyl and oleyl groups into complex lipids is primarily governed by the specificity of lipases and acyl-CoA synthetases. The following table summarizes the key quantitative differences observed in various studies.

Enzyme/ProcessSubstrateObservationQuantitative DataReference
Lipases (Esterification)
Candida antarctica Lipase AElaidic Acid vs. Oleic AcidHigher preference for elaidic acid.Esterified elaidic acid ~15 times faster than oleic acid.[1]
Candida cylindracea LipaseOleic Acid vs. Elaidic AcidHigher preference for oleic acid.Catalyzed the esterification of oleic acid 3-4 times faster than elaidic acid.[1]
Mucor miehei LipaseOleic Acid vs. Elaidic AcidHigher preference for oleic acid.Catalyzed the esterification of oleic acid 3-4 times faster than elaidic acid.[1]
Pseudomonas sp. LipaseElaidic Acid vs. Oleic AcidNo significant discrimination.Similar esterification rates.[1]
Acyl-CoA Synthetases (Activation)
Oilseed Acyl-CoA SynthetasesElaidic Acid vs. Oleic AcidUtilized at similar rates.Rates of activation for elaidic acid were comparable to those for oleic acid.[2]
β-Oxidation
Rat Heart MitochondriaElaidoyl-CoA vs. Oleoyl-CoASlower initial oxidation of elaidoyl-CoA.Esters of elaidic acid were oxidized at about half the rate of oleic acid esters.[3]
Rat Heart HomogenatesElaidic Acid vs. Oleic AcidFaster oxidation of oleic acid.Oleic acid was oxidized 35-40% faster than elaidic acid.[4]
Human Heart HomogenatesElaidic Acid vs. Oleic AcidNo significant difference in oxidation rates.Oxidized these fatty acids at equal rates.[4]

Experimental Protocols

In Vitro Lipase-Catalyzed Esterification

This protocol is based on the methodology for comparing the substrate selectivity of lipases.

Objective: To determine the relative rate of esterification of elaidic acid and oleic acid by a specific lipase.

Materials:

  • Lipase of interest (e.g., from Candida antarctica, Mucor miehei)

  • Elaidic acid

  • Oleic acid

  • An alcohol (e.g., n-butanol)

  • An organic solvent (e.g., n-hexane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare reaction mixtures containing the fatty acid (elaidic or oleic), n-butanol, and the lipase in n-hexane.

  • Incubate the mixtures at a controlled temperature (e.g., 40°C) with constant shaking.

  • Withdraw aliquots at specific time intervals.

  • Terminate the reaction by adding an appropriate quenching agent.

  • Analyze the samples by gas chromatography to quantify the amount of fatty acid ester formed.

  • Calculate the initial reaction rates for both elaidic and oleic acid to determine the enzyme's preference.

β-Oxidation Rate Assay in Mitochondria

This protocol outlines a method to compare the mitochondrial β-oxidation of elaidoyl-CoA and oleoyl-CoA.

Objective: To measure and compare the rate of β-oxidation of elaidic and oleic acids in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat heart)

  • Radiolabeled fatty acids ([1-14C]elaidic acid and [1-14C]oleic acid) or their CoA esters

  • Reaction buffer containing necessary cofactors (e.g., L-carnitine, CoA, ATP, malate)

  • Scintillation counter

Procedure:

  • Prepare the CoA or carnitine esters of the radiolabeled fatty acids.

  • Incubate the isolated mitochondria with the radiolabeled substrates in the reaction buffer.

  • After a defined incubation period, stop the reaction (e.g., by adding perchloric acid).

  • Separate the acid-soluble products (representing chain-shortened metabolites) from the unreacted fatty acids.

  • Measure the radioactivity in the acid-soluble fraction using a scintillation counter to determine the rate of β-oxidation.

Visualizing the Differences

Structural Isomers: Oleic vs. Elaidic Acid

The fundamental difference between oleic and elaidic acid lies in the configuration of their double bond, which significantly impacts their overall shape.

Caption: Molecular structures of oleic (cis) and elaidic (trans) acid.

Experimental Workflow for Comparative Enzymatic Incorporation

The following diagram illustrates a typical workflow for comparing the enzymatic incorporation of elaidyl and oleyl groups into a lipid backbone.

G cluster_substrates Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cluster_results Data Comparison elaidyl Elaidyl-CoA enzyme Acyltransferase/ Lipase elaidyl->enzyme oleyl Oleyl-CoA oleyl->enzyme extraction Lipid Extraction enzyme->extraction lipid_backbone Lipid Acceptor (e.g., Glycerol-3-phosphate) lipid_backbone->enzyme separation Chromatographic Separation (TLC, HPLC) extraction->separation quantification Mass Spectrometry/ Gas Chromatography separation->quantification comparison Comparative Analysis of Incorporation Rates quantification->comparison

Caption: Workflow for comparing elaidyl vs. oleyl group incorporation.

Differential Regulation of Lipogenesis via SREBP-1c

Elaidic acid and oleic acid exhibit opposing effects on the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, a key regulator of hepatic lipogenesis.

G cluster_fatty_acids Fatty Acid Treatment cluster_srebp SREBP-1c Regulation cluster_lipogenesis Lipogenic Gene Expression cluster_outcome Metabolic Outcome elaidic Elaidic Acid srebp_mrna SREBP-1c mRNA elaidic->srebp_mrna Increases srebp_protein Mature SREBP-1 Protein elaidic->srebp_protein No Inhibition oleic Oleic Acid oleic->srebp_protein Inhibits lipogenesis_down Inhibited Lipogenesis oleic->lipogenesis_down lipogenic_genes Lipogenic Genes (e.g., FAS, ACC) srebp_protein->lipogenic_genes Activates cholesterol_genes Sterol Synthesis Genes srebp_protein->cholesterol_genes Activates lipogenesis_up Increased Lipogenesis & Cholesterol Synthesis lipogenic_genes->lipogenesis_up cholesterol_genes->lipogenesis_up

Caption: Opposing effects of elaidic and oleic acid on the SREBP-1c pathway.

Conclusion

The enzymatic discrimination between elaidyl and oleyl groups is highly enzyme- and tissue-specific. While some enzymes show a clear preference for one isomer over the other, others exhibit little to no specificity. Notably, elaidic acid, in contrast to oleic acid, has been shown to upregulate hepatic lipogenesis through the SREBP-1c pathway, providing a molecular mechanism for its association with adverse lipid profiles.[1] Furthermore, differences in their β-oxidation rates can lead to the accumulation of specific metabolic intermediates, potentially altering cellular signaling and function.[3][5] These findings underscore the importance of considering the stereochemistry of fatty acids in nutritional science and drug development, as their differential enzymatic incorporation can lead to profoundly different physiological outcomes.

References

A Researcher's Guide to Reference Standards for Trans Fatty Acid Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of trans fatty acid (TFA) esters is critical for food labeling, nutritional studies, and clinical research due to their association with adverse health effects. The selection of appropriate reference standards is a cornerstone of reliable analysis. This guide provides a comprehensive comparison of available reference standards for the analysis of trans fatty acid methyl esters (FAMEs), supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Comparison of Analytical Methods for TFA Quantification

The primary method for the detailed analysis of trans fatty acid isomers is Gas Chromatography with Flame Ionization Detection (GC-FID), which requires the conversion of fatty acids to their more volatile methyl esters (FAMEs).[1][2] An alternative, though less specific, method is Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Principle Separation of FAMEs based on boiling point and polarity on a capillary column, followed by detection.[3]Measurement of infrared light absorption at ~966 cm⁻¹, corresponding to the C-H out-of-plane bending of isolated trans double bonds.[3]
Sample Preparation Requires lipid extraction and derivatization to FAMEs.[3]Can be performed directly on melted fat/oil or extracted lipids.[3]
Limit of Detection (LOD) 0.01% to 0.05%[3]~0.5% to 1%
Specificity High; can separate and quantify individual cis and trans isomers.[4]Measures total isolated trans content; does not distinguish between different trans isomers.
Throughput Lower; sample preparation and chromatographic run times can be lengthy.Higher; minimal sample preparation and rapid analysis.
Instrumentation Cost HigherLower

Performance Comparison of FAME Derivatization Methods

The derivatization of fatty acids to FAMEs is a critical step for GC analysis.[5] Two common methods are compared below:

ParameterBase-Catalyzed followed by Acid-Catalyzed (e.g., KOCH₃/HCl)Base-Catalyzed followed by Trimethylsilyl-diazomethane (TMS-DM)
Recovery (%R) 84% to 112% (higher variation, especially for unsaturated FAs)[5]90% to 106% (less variation)[5]
Precision (RSD) Intraday and interday RSD values are generally higher than TMS-DM.[5]Intraday RSD < 4%; Interday RSD < 6%[5]
Time & Cost Shorter and less expensive.[5][6]Longer and more expensive.[5][6]
Applicability Suitable for general analysis, but may have lower recovery for some UFAs.[5]Recommended for accurate and thorough analysis of samples rich in cis/trans unsaturated FAs.[5][6]
Limitations May result in poor recoveries as free fatty acids might remain partially unreacted.[5]Traces of water can lead to poor recoveries of FAMEs.[7]

Commercially Available Reference Standards

A variety of certified reference materials (CRMs) and quality reference materials (QRMs) are available for the identification and quantification of trans fatty acid esters.[8][9]

Reference Standard TypeDescriptionCommon Application
Individual FAME Standards Highly purified (>99%) standards of specific cis or trans fatty acid methyl esters (e.g., methyl elaidate, methyl linoelaidate).[8]Peak identification by comparing retention times with known standards.[8]
Multi-Component FAME Mixes Mixtures of various saturated, monounsaturated, and polyunsaturated FAMEs, including key cis and trans isomers. Examples include the Supelco® 37 Component FAME Mix and Restek trans Fat Reference Standard.[1][10]System suitability checks, calibration, and quantification of a wide range of fatty acids in a single run.
Quality Reference Materials (QRMs) Materials of known fatty acid composition, such as hydrogenated soybean oil, provided by organizations like the American Oil Chemists' Society (AOCS).[8][11]Method validation, proficiency testing, and ensuring the accuracy of analytical procedures.[8][11]
Internal Standards A pure compound not naturally present in the sample, added in a known amount before analysis (e.g., Triheneicosanoin, 21:0 TAG).[8]Used for accurate quantification of fatty acids as g per 100 g of food.[8][12]

Experimental Protocols

General Workflow for Trans Fatty Acid Analysis by GC-FID

The following diagram outlines the typical workflow for the analysis of trans fatty acid esters.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Food Sample C Addition of Internal Standard A->C B Lipid Extraction D Derivatization to FAMEs B->D C->B E GC Injection D->E F Chromatographic Separation (e.g., SP-2560 or CP-Sil 88 column) E->F G Flame Ionization Detection F->G H Peak Identification (vs. Reference Standards) G->H I Quantification (vs. Internal Standard) H->I J Report Results I->J

Workflow for GC-FID analysis of trans fatty acids.
Detailed Experimental Methodology (Based on WHO Protocol)

This protocol is a generalized procedure for the determination of trans fatty acids in food samples.[8]

1. Lipid Extraction:

  • Homogenize the food sample.

  • Add an internal standard solution (e.g., Triheneicosanoin, 21:0 TAG) to a known weight of the sample.[8][12]

  • Extract the total lipids using a suitable solvent mixture (e.g., chloroform/methanol).

2. Methylation of Extracted Fat (Derivatization to FAMEs):

  • Evaporate the solvent from the extracted lipid sample under a stream of nitrogen.

  • Add methanolic sodium hydroxide and heat to saponify the glycerides.

  • Add a methylation reagent such as boron trifluoride in methanol and heat to form the FAMEs.

  • Extract the FAMEs with a nonpolar solvent like hexane.[13]

  • Wash the hexane layer with water and dry over anhydrous sodium sulfate.

  • Adjust the final volume for GC analysis. For optimal results, the FAME concentration should be approximately 20 mg/mL in hexane.[8]

3. Gas Chromatography (GC) Analysis:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

  • Column: A highly polar fused silica capillary column is essential for the separation of cis and trans isomers. Commonly used columns include 100 m x 0.25 mm ID columns coated with 100% cyanopropylsilicone stationary phases like SP-2560 or CP-Sil 88.[4][8]

  • Carrier Gas: Hydrogen or Helium.[14]

  • Temperatures:

    • Injector: 250°C

    • Detector: 260-280°C

    • Oven: A temperature program is used to achieve optimal separation, for example, 100°C held for 4 min, then ramped to 240°C at 3°C/min and held for 10 min.[15]

  • Injection Volume: 1 µL of the FAME solution in hexane.[14]

4. Peak Identification and Quantification:

  • Identify the FAME peaks in the sample chromatogram by comparing their retention times to those of authentic FAME reference standards (both individual standards and multi-component mixes).[8]

  • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

  • The total trans fatty acid content is calculated by summing the amounts of all identified trans fatty acid isomers.[14]

Logical Relationships of Reference Standards in TFA Analysis

The selection and use of different types of reference standards are interconnected and serve distinct purposes in ensuring the quality and accuracy of the analytical results.

G A Accurate TFA Quantification B Method Validation B->A C Peak Identification D Calibration & Quantification C->D D->A E System Suitability E->D F Quality Reference Materials (e.g., AOCS QRMs) F->B G Individual FAME Standards G->C H Multi-Component FAME Mixes H->E I Internal Standards I->D

Role of reference standards in achieving accurate results.

References

A Guide to Inter-laboratory Comparison of 9(E)-Elaidyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for 9(E)-Elaidyl acetate across different laboratories. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows to ensure clarity and reproducibility. Inter-laboratory comparisons, also known as proficiency testing, are crucial for validating and harmonizing analytical methods, ensuring data quality and reliability across different testing sites.[1][2]

Data Presentation

Quantitative data from a hypothetical inter-laboratory study are summarized below. These tables illustrate typical performance characteristics for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for this type of analysis.[3][4][5]

Table 1: Summary of Reported Concentrations for this compound

Participating LaboratoryReported Concentration (µg/mL)Z-Score*
Lab A9.85-0.5
Lab B10.200.5
Lab C9.70-1.0
Lab D10.501.5
Lab E10.050.1
Consensus Mean 10.02
Standard Deviation 0.32

*Z-scores are calculated to evaluate the performance of each laboratory against the consensus mean. A Z-score between -2 and 2 is generally considered satisfactory.[6]

Table 2: Method Performance Characteristics

ParameterLaboratory ALaboratory BLaboratory C
Limit of Detection (LOD) 0.1 µg/mL0.08 µg/mL0.12 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.25 µg/mL0.4 µg/mL
Linearity (R²) 0.9980.9990.997
Intra-day Precision (%RSD) 2.1%1.8%2.5%
Inter-day Precision (%RSD) 3.5%3.1%4.0%
Recovery (%) 98.5%101.2%97.8%

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the inter-laboratory comparison of this compound analysis.

1. Sample Preparation

  • Objective: To prepare a homogenous and stable sample for distribution to participating laboratories.

  • Procedure:

    • A stock solution of this compound is prepared by dissolving a certified reference material in a suitable solvent, such as hexane or ethyl acetate.

    • The stock solution is then used to spike a matrix relevant to the intended application (e.g., plasma, formulation buffer, or a standard oil).

    • The spiked matrix is thoroughly homogenized to ensure uniform distribution of the analyte.

    • Aliquots of the homogenized sample are transferred into sealed, labeled vials and stored under appropriate conditions (e.g., -20°C) to maintain stability.

    • A subset of the samples is retained for homogeneity and stability testing by the coordinating laboratory.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and quantify this compound in the provided samples.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless or split, depending on the concentration.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound.

3. Data Analysis and Statistical Evaluation

  • Objective: To compare the results from participating laboratories and assess their performance.

  • Procedure:

    • Each laboratory submits their quantitative results for the unknown samples.

    • The coordinating laboratory calculates the consensus mean and standard deviation of all reported results.

    • A Z-score is calculated for each laboratory's result using the formula: Z = (x - X) / σ where:

      • x is the result of the individual laboratory.

      • X is the consensus mean.

      • σ is the standard deviation.

    • The results are compiled into a final report, which is distributed to all participants. This allows laboratories to confidentially compare their performance against the group.[6]

Mandatory Visualization

The following diagram illustrates the workflow of the inter-laboratory comparison for this compound analysis.

InterLaboratory_Comparison_Workflow A Preparation of Homogenous This compound Samples B Distribution of Samples to Participating Laboratories A->B Shipping C Sample Analysis by Individual Laboratories (GC-MS) B->C Analysis D Data Submission to Coordinating Body C->D Reporting E Statistical Analysis of Results (Consensus Mean, SD, Z-Scores) D->E Evaluation F Generation of Final Report E->F Summarization G Distribution of Report to Participating Laboratories F->G Dissemination H Laboratory Review and Corrective Actions (if necessary) G->H Feedback Loop

Caption: Workflow for an inter-laboratory comparison study.

References

A Comparative Guide to the Quantification of 9(E)-Elaidyl Acetate: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 9(E)-Elaidyl acetate, a long-chain fatty acid ester. A critical aspect of any quantitative analytical method is its linearity and range, which define the concentrations over which the method provides reliable and proportional results. This document details and compares the performance of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), with supporting experimental data and detailed protocols.

Comparative Analysis of Quantitative Performance

The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical linearity and range observed for different methods used in the analysis of this compound and related long-chain fatty acid esters.

Analytical Method Analyte Form Typical Linearity (Correlation Coefficient, r²) Typical Quantitative Range Key Advantages Limitations
GC-MS Fatty Acid Methyl Ester (FAME)> 0.99[1][2]0.5 - 100 µg/mL[3]High specificity and sensitivity, structural confirmation.Requires derivatization, potential for thermal degradation.
GC-FID Fatty Acid Methyl Ester (FAME)> 0.99[4][5]0.1 - 200 mg/mLRobust, cost-effective, wide linear range.Less specific than MS, co-elution can be an issue.
HPLC-CAD Free Fatty Acid (Elaidic Acid)> 0.999[6][7]0.032 - 0.22 µg/mL[6][7]No derivatization required, suitable for non-volatile compounds.Non-linear response over a very wide range, requires careful calibration.
SFC-MS Free Fatty Acid≥ 0.9910[8]50 - 1200 ng/mL (for long-chain FFAs)[8]Fast analysis, good for isomeric separation.Less common instrumentation, may have lower sensitivity for some analytes compared to LC-MS.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key experimental protocols for the quantification of this compound or its derivatives using GC-MS and HPLC-CAD.

Protocol 1: Quantification of this compound as its Methyl Ester (Elaidic Acid Methyl Ester) by GC-MS

This protocol involves the transesterification of this compound to its corresponding fatty acid methyl ester (FAME), elaidic acid methyl ester, for analysis by GC-MS.

1. Sample Preparation and Derivatization (Transesterification):

  • Objective: To convert this compound to the more volatile elaidic acid methyl ester.

  • Procedure:

    • Accurately weigh approximately 10 mg of the sample containing this compound into a screw-capped glass tube.

    • Add 2 mL of a 2% sulfuric acid solution in methanol.

    • Add a known amount of an internal standard (e.g., methyl heptadecanoate) for accurate quantification.

    • Cap the tube tightly and heat at 80°C for 2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of n-hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for elaidic acid methyl ester (e.g., m/z 296, 264, 55).

3. Linearity and Range Assessment:

  • Procedure:

    • Prepare a stock solution of a certified standard of elaidic acid methyl ester in hexane.

    • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The linearity is acceptable if r² ≥ 0.99.

    • The range is the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.

Protocol 2: Direct Quantification of Elaidic Acid by HPLC-CAD

This protocol describes the direct analysis of the free fatty acid form, elaidic acid, without derivatization. This can be adapted for this compound, though sensitivity may differ.

1. Sample Preparation:

  • Objective: To prepare the sample for direct injection into the HPLC system.

  • Procedure:

    • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., methanol/acetonitrile mixture).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-CAD Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a charged aerosol detector (e.g., Thermo Scientific Vanquish Flex with Corona Veo CAD).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • CAD Conditions:

    • Evaporation Temperature: 35°C.

    • Nebulizer Gas (Nitrogen) Pressure: 60 psi.

    • Data Collection Rate: 10 Hz.

3. Linearity and Range Assessment:

  • Procedure:

    • Prepare a stock solution of a certified standard of elaidic acid in the mobile phase.

    • Prepare a series of at least five calibration standards by serial dilution.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Due to the non-linear response of CAD, a logarithmic transformation of both concentration and peak area is often used to generate a linear relationship for regression analysis.

    • The linear range is determined from the calibration curve where the method demonstrates acceptable accuracy and precision.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in method validation and selection, the following diagrams are provided.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation start Prepare Stock Solution (Analyte & IS) dilute Create Calibration Standards (≥ 5 Levels) start->dilute inject Inject Standards & Samples (n≥3) dilute->inject sample_prep Prepare QC Samples (Low, Mid, High) sample_prep->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate curve Construct Calibration Curve integrate->curve regress Perform Linear Regression (Determine r², slope, intercept) curve->regress define Define Linearity & Range regress->define

Caption: Workflow for Determining Linearity and Range.

method_selection start Start: Need to Quantify This compound q1 Is high specificity (isomer separation/confirmation) a primary requirement? start->q1 a1_yes GC-MS or SFC-MS q1->a1_yes Yes a1_no GC-FID or HPLC-CAD q1->a1_no No q3 Is highest sensitivity for low concentrations needed? a1_yes->q3 q2 Is derivatization undesirable or problematic? a1_no->q2 a2_yes HPLC-CAD q2->a2_yes Yes a2_no GC-based methods q2->a2_no No a2_no->q3 a3_yes GC-MS (SIM mode) or HPLC-CAD q3->a3_yes Yes a3_no GC-FID q3->a3_no No q4 Is rapid analysis time critical? a3_yes->q4 a3_no->q4 a4_yes SFC-MS q4->a4_yes Yes a4_no Consider other factors q4->a4_no No

Caption: Decision Tree for Analytical Method Selection.

This guide provides a foundational understanding of the linearity and range for common analytical methods used in the quantification of this compound. The choice of method should be based on the specific requirements of the research, including the desired level of sensitivity, selectivity, and the available instrumentation. For regulatory submissions, a thorough method validation following international guidelines is mandatory.

References

A Comparative Guide to the Accurate and Precise Measurement of 9(E)-Elaidyl Acetate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of lipid species such as 9(E)-Elaidyl acetate in plasma is critical for a wide range of research applications, from biomarker discovery to pharmacokinetic studies. This guide provides an objective comparison of the primary analytical methodologies for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it explores alternative and emerging techniques that offer unique advantages. All quantitative data is supported by experimental findings from peer-reviewed studies.

Performance Comparison of Analytical Methods

The choice of analytical technique for the measurement of this compound, a long-chain fatty acid ester, is dependent on the specific requirements of the study, including sensitivity, specificity, throughput, and the need for structural elucidation. Below is a summary of the performance characteristics of the most common and alternative methods.

Method Principle Accuracy (% Recovery or Bias) Precision (%RSD/CV) Lower Limit of Quantification (LLOQ) Linearity (R²) Key Advantages Key Disadvantages
GC-MS Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes like fatty acids.83.6 - 109.6%[1]Intra-day: <15%, Inter-day: <15%[1]0.18–38.3 fmol on column[1]>0.99[2]High chromatographic resolution, excellent for isomeric separation, established and robust.Requires derivatization, which can introduce variability and increase sample preparation time.[2]
LC-MS/MS Separation by liquid chromatography followed by selective mass filtering and detection. Can often analyze lipids directly.Typically within ±15% of nominal values.[3][4]Inter-assay variability below 25% for over 700 lipids.[3][4]In the low nanomolar range.>0.99[3]High sensitivity and specificity, high throughput, no derivatization often needed.[3]Potential for matrix effects and ion suppression, which can affect accuracy.
SFC-MS Supercritical fluid chromatography for separation, coupled with mass spectrometry.Good agreement with established methods.Good reproducibility.Comparable to LC-MS/MS.Not explicitly stated, but good linearity is expected.Faster separations than LC, suitable for a wide range of lipid polarities.[5][6]Less common instrumentation, requires specialized expertise.
NMR Spectroscopy Nuclear Magnetic Resonance provides structural and quantitative information based on the magnetic properties of atomic nuclei.Good correlation with standard clinical methods (e.g., r²=0.99 for total triglycerides).[7]Generally higher RSD than MS methods.Lower sensitivity compared to MS-based methods.Excellent linearity.Non-destructive, provides detailed structural information, minimal sample preparation.[7][8]Lower sensitivity, potential for signal overlap in complex mixtures.[7]
GC-FID Gas chromatography with Flame Ionization Detection. A common alternative to MS detection.98-102%RSD <5% for individual FAMEs.Generally higher than MS.r² > 0.99Robust, cost-effective, and widely available.Not as sensitive or specific as MS, provides no structural information.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the analysis of long-chain fatty acid esters like this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Lipid Extraction:

    • A common method is the Folch extraction, which uses a chloroform:methanol mixture to isolate the total lipid fraction from a plasma sample (e.g., 100 µL).

    • An internal standard, such as a stable isotope-labeled version of the analyte, should be added before extraction to correct for analyte loss during sample preparation.

  • Saponification and Derivatization:

    • The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the esterified fatty acids.

    • The sample is then acidified, and the free fatty acids are extracted into an organic solvent like hexane.

    • To make the fatty acids volatile for GC analysis, they must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF₃/MeOH) or (trimethylsilyl)diazomethane (TMSD).[9]

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS.

    • A polar capillary column (e.g., a BPX70) is typically used to separate the FAMEs.

    • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma, add a precise amount of a suitable stable isotope-labeled internal standard.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the sample and collect the supernatant containing the lipids.

  • LC Separation:

    • Inject the supernatant into the LC system.

    • A reversed-phase column (e.g., C18) is commonly used for the separation of lipids.

    • The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like ammonium formate or acetate to improve ionization.

  • MS/MS Detection:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment) to monitor.

    • This highly selective detection minimizes interferences from the complex plasma matrix.

Visualizing the Methodologies

To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Lipid Extraction (e.g., Folch) is_add->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization lc_separation LC Separation extraction->lc_separation gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection (SIM) gc_separation->ms_detection_gc msms_detection MS/MS Detection (MRM) lc_separation->msms_detection Method_Comparison This compound\nMeasurement This compound Measurement GC-MS GC-MS This compound\nMeasurement->GC-MS Requires Derivatization LC-MS/MS LC-MS/MS This compound\nMeasurement->LC-MS/MS Direct Analysis Alternative Methods Alternative Methods This compound\nMeasurement->Alternative Methods e.g., SFC-MS, NMR, GC-FID

References

Safety Operating Guide

Proper Disposal of 9(E)-Elaidyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Understanding the properties of 9(E)-Elaidyl acetate is the first step toward safe handling. Key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.51 g/mol
CAS Number 22147-38-2
Synonyms (E)-9-Octadecenyl acetate
Storage Temperature Freezer

Disposal Protocol

The proper disposal of this compound, as with other long-chain fatty acid esters, involves a systematic approach to prevent environmental contamination and ensure personnel safety. The following step-by-step procedure should be followed.

Waste Collection and Storage:
  • Designated Waste Container: Use a dedicated, chemically resistant container for collecting this compound waste. The container should be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Sealing: Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to hazardous situations.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Disposal Procedure:
  • Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's and local regulations.

Spill Management:
  • Small Spills: In the event of a small spill, absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated to disperse any vapors.

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Step 1 Seal Container Seal Container Collect in Labeled Container->Seal Container Step 2 Store in Ventilated Area Store in Ventilated Area Seal Container->Store in Ventilated Area Step 3 Segregate from Incompatibles Segregate from Incompatibles Store in Ventilated Area->Segregate from Incompatibles Arrange for Pickup Arrange for Pickup Segregate from Incompatibles->Arrange for Pickup Licensed Waste Contractor Licensed Waste Contractor Arrange for Pickup->Licensed Waste Contractor via Document Disposal Document Disposal Licensed Waste Contractor->Document Disposal Step 4 Small Spill Small Spill Absorb with Inert Material Absorb with Inert Material Small Spill->Absorb with Inert Material Collect and Seal in Container Collect and Seal in Container Absorb with Inert Material->Collect and Seal in Container Dispose as Hazardous Waste Dispose as Hazardous Waste Collect and Seal in Container->Dispose as Hazardous Waste

Disposal Workflow for this compound

By adhering to these procedures and consulting relevant safety documentation, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

Personal protective equipment for handling 9(E)-Elaidyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 9(E)-Elaidyl acetate. The content herein is designed to offer procedural, step-by-step guidance for safe operational handling and disposal.

Immediate Safety Precautions

This compound, a long-chain fatty acid ester, is anticipated to have a low order of acute toxicity. However, as with any chemical, appropriate precautions must be taken to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with similar compounds are:

  • Skin and Eye Irritation: Direct contact may cause mild to moderate irritation.[1][2]

  • Respiratory Irritation: Inhalation of mists or aerosols may cause respiratory tract irritation.[2]

  • Combustibility: While not highly flammable, it is a combustible material and should be kept away from open flames and high temperatures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound based on the potential hazards of similar chemicals.

Protection Type Recommended Equipment Purpose Glove Material Guidance
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors that can cause eye irritation.N/A
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation.Breakthrough Time: Not specified for this compound. Always inspect gloves before use and change them frequently.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from splashes.N/A
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or if mists are generated.To prevent inhalation of aerosols or vapors.N/A

Experimental Protocols: A General Handling Procedure

While specific experimental protocols will vary, the following provides a general workflow for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Dispense the required amount of this compound carefully to avoid splashing.

    • Keep containers closed when not in use.

    • Avoid heating the substance near open flames.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Mandatory Visualizations

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess the Task: - Quantity of substance - Potential for splashing - Generation of aerosols/mists start->assess_task ppe_decision Select Appropriate PPE assess_task->ppe_decision eye_face Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) ppe_decision->eye_face Always Required hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) ppe_decision->hand Always Required body Body Protection: - Lab Coat (minimum) - Chemical Apron (for splash risk) ppe_decision->body Always Required respiratory Respiratory Protection: - Work in Fume Hood - Respirator (if aerosols likely) ppe_decision->respiratory Based on Assessment end Proceed with Experiment eye_face->end hand->end body->end respiratory->end

Caption: PPE Selection Workflow for this compound.

Disposal_Plan start Start: Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: - Unused this compound - Contaminated solvents waste_type->liquid_waste Liquid solid_waste Solid Waste: - Contaminated gloves, paper towels - Empty containers waste_type->solid_waste Solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid storage Store waste in a designated secondary containment area collect_liquid->storage collect_solid->storage disposal Arrange for disposal through a licensed hazardous waste contractor storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal Plan for this compound Waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[1]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Plan

All waste containing this compound should be considered hazardous waste and disposed of according to institutional and local regulations.

  • Liquid Waste: Collect unused this compound and contaminated solutions in a clearly labeled, sealed container. Do not pour down the drain.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be collected in a separate, labeled hazardous waste container.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS-approved waste management provider.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。